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  • Product: 3-Fluoro-4-formylbenzene-1-sulfonamide
  • CAS: 1289105-53-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Fluoro-4-formylbenzene-1-sulfonamide: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of a Bespoke Chemical Intermediate In the landscape of medicinal chemistry, the strategic design of molecular scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Bespoke Chemical Intermediate

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. The sulfonamide functional group, a cornerstone of pharmacology since the discovery of Prontosil, continues to be a privileged motif in a vast array of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and three-dimensional geometry, makes it a highly sought-after component in drug design.[4] This guide focuses on a specific, highly functionalized scaffold that leverages the power of the sulfonamide moiety: 3-Fluoro-4-formylbenzene-1-sulfonamide .

While a dedicated CAS (Chemical Abstracts Service) number for 3-Fluoro-4-formylbenzene-1-sulfonamide is not readily found in commercial databases, indicating its status as a novel or custom-synthesis intermediate, its structural components—a primary sulfonamide, a reactive aldehyde, and a strategically placed fluorine atom—suggest significant potential as a versatile building block in drug discovery programs. The presence of these three key functional groups on a single phenyl ring offers multiple points for chemical elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document serves as a senior application scientist's in-depth guide to the core attributes of this compound, from its predicted physicochemical properties and a proposed synthetic route to its potential applications in modern drug development, all grounded in established chemical principles and safety protocols.

Physicochemical and Structural Properties

The precise empirical data for 3-Fluoro-4-formylbenzene-1-sulfonamide is not available due to its likely non-commercial nature. However, based on its constituent parts and data from structurally related molecules, we can predict its key properties.

PropertyPredicted Value/InformationRationale & Significance
Molecular Formula C₇H₆FNO₃SDerived from the chemical structure.[5]
Molecular Weight 203.19 g/mol Calculated from the molecular formula.[5]
Appearance Likely a white to off-white crystalline solidAromatic sulfonamides are typically crystalline solids at room temperature.[6]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The polar sulfonamide and aldehyde groups may confer some aqueous solubility, but the aromatic ring will dominate.
Melting Point Estimated in the range of 130-160 °CBased on similar structures like 4-Fluorobenzenesulfonamide (124-127 °C). The additional formyl group would likely increase the melting point.
pKa Estimated ~9-10 for the sulfonamide N-HPrimary sulfonamides typically have a pKa in this range, allowing them to act as hydrogen bond donors.
InChIKey LGDBSWASAZAHKK-UHFFFAOYSA-NA standard identifier for the chemical structure.[5]

Proposed Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide: A Multi-Step Approach

The synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide can be logically approached from commercially available starting materials. The following protocol is a proposed, robust pathway that relies on well-established and high-yielding chemical transformations.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Sulfonation of 2-Fluorotoluene

  • Rationale: The synthesis begins with the electrophilic sulfonation of 2-fluorotoluene. The methyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. The sulfonation is expected to occur para to the fluorine and ortho to the methyl group due to steric hindrance at the position between the two groups.

  • Procedure:

    • To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C, slowly add 2-fluorotoluene (1.0 eq.) over 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate, 3-fluoro-4-methylbenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of the Sulfonyl Chloride

  • Rationale: The sulfonyl chloride is a highly reactive electrophile that readily reacts with ammonia to form the corresponding primary sulfonamide. This is a standard and efficient method for sulfonamide synthesis.[4][7]

  • Procedure:

    • Dissolve the crude 3-fluoro-4-methylbenzene-1-sulfonyl chloride (1.0 eq.) in a suitable solvent such as THF or dioxane.

    • Cool the solution to 0°C and bubble ammonia gas through the solution or add aqueous ammonia (5.0 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-fluoro-4-methylbenzene-1-sulfonamide.

Step 3: Benzylic Bromination

  • Rationale: The methyl group is converted to a bromomethyl group, a key intermediate for subsequent conversion to the aldehyde. Free-radical bromination using N-bromosuccinimide (NBS) is a standard method for this transformation.

  • Procedure:

    • To a solution of 3-fluoro-4-methylbenzene-1-sulfonamide (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-3-fluorobenzene-1-sulfonamide, which can be used in the next step without further purification.

Step 4: Oxidation to the Aldehyde

  • Rationale: The final step involves the oxidation of the benzylic bromide to the desired aldehyde. The Sommelet reaction or oxidation with dimethyl sulfoxide (Kornblum oxidation) are suitable methods.

  • Procedure (Sommelet Reaction):

    • Treat the crude 4-(bromomethyl)-3-fluorobenzene-1-sulfonamide (1.0 eq.) with hexamethylenetetramine (1.2 eq.) in a mixture of acetic acid and water.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Upon cooling, the product, 3-Fluoro-4-formylbenzene-1-sulfonamide, will precipitate and can be collected by filtration. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Synthetic Pathway A 2-Fluorotoluene B 3-Fluoro-4-methylbenzene- 1-sulfonyl chloride A->B 1. Chlorosulfonic Acid C 3-Fluoro-4-methylbenzene- 1-sulfonamide B->C 2. NH3 D 4-(Bromomethyl)-3-fluorobenzene- 1-sulfonamide C->D 3. NBS, AIBN E 3-Fluoro-4-formylbenzene- 1-sulfonamide D->E 4. Sommelet Reaction

A proposed four-step synthesis of the target compound.

Applications in Drug Development: A Trifunctional Scaffold

The unique combination of functional groups in 3-Fluoro-4-formylbenzene-1-sulfonamide makes it a highly attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets.

1. The Sulfonamide Moiety:

  • Enzyme Inhibition: The primary sulfonamide group is a well-known zinc-binding group and is a key feature in carbonic anhydrase inhibitors (used as diuretics and anti-glaucoma agents).[2] It can also participate in crucial hydrogen bonding interactions within enzyme active sites.

  • Modulation of Physicochemical Properties: The sulfonamide group can be N-substituted to modulate lipophilicity, polarity, and metabolic stability.

2. The Aldehyde Functional Group:

  • Reductive Amination: The aldehyde is a versatile handle for introducing a wide variety of amine-containing fragments through reductive amination, a robust and high-yielding reaction. This allows for the rapid generation of diverse compound libraries.

  • Other Carbonyl Chemistry: The aldehyde can also participate in Wittig reactions, aldol condensations, and the formation of hydrazones or oximes, further expanding the accessible chemical space.

3. The Fluorine Atom:

  • Metabolic Blocking: A fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing binding interactions or cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.

Drug Discovery Workflow Scaffold 3-Fluoro-4-formylbenzene- 1-sulfonamide Library Diverse Compound Library Scaffold->Library Reductive Amination (Various Amines) Screening High-Throughput Screening Library->Screening Assay vs. Target (e.g., Kinase, GPCR) Hit Hit Compound Screening->Hit Identified Active Compounds Lead Lead Optimization Hit->Lead Structure-Activity Relationship Studies Candidate Drug Candidate Lead->Candidate ADME/Tox Profiling

A hypothetical workflow for utilizing the scaffold.

Safety and Handling

As 3-Fluoro-4-formylbenzene-1-sulfonamide is a novel compound, a full safety profile has not been established. However, based on its functional groups and data from similar compounds, the following precautions should be taken.[8][9][10]

  • Hazard Classification (Predicted):

    • Causes skin irritation (H315).[8]

    • Causes serious eye irritation (H319).[8]

    • May cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[9][11]

    • Use in a well-ventilated area or with a fume hood.[11]

  • First Aid Measures:

    • Skin Contact: Wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

  • Storage:

    • Store in a cool, dry, well-ventilated place. Keep container tightly closed.[9][11]

Conclusion

3-Fluoro-4-formylbenzene-1-sulfonamide represents a promising, albeit currently non-commercial, chemical scaffold for medicinal chemists. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex small molecules. The established importance of the sulfonamide moiety in drug design, combined with the synthetic versatility of the aldehyde and the beneficial properties of the fluorine atom, positions this compound as a valuable tool for the development of next-generation therapeutics. Researchers undertaking its synthesis and utilization should adhere to rigorous safety protocols while exploring its full potential in their drug discovery endeavors.

References

  • BLD Pharm. 379254-40-7|4-Fluoro-3-methylbenzenesulfonamide.
  • MilliporeSigma.
  • PubChemLite. 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S).
  • Chemspace. 4-ethyl-3-fluoro-5-formylbenzene-1-sulfonamide - C9H10FNO3S | CSCS02131482591.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • ChemScene.
  • Fisher Scientific.
  • Sigma-Aldrich. 3-Fluoro-4-formylbenzoic acid | 193290-80-1.
  • Santa Cruz Biotechnology. 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide | CAS 1494-84-4 | SCBT.
  • CymitQuimica. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid.
  • Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.
  • ResearchGate.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Google Patents. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • MDPI.
  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • undefined.
  • PDB-101. Global Health: Antimicrobial Resistance: Sulfonamide.
  • undefined.
  • ChemScene. 379254-40-7 | 4-Fluoro-3-methylbenzene-1-sulfonamide.

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Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Fluoro-4-formylbenzene-1-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-Fluoro-4-formylbenzene-1-sulfonamide. Aimed at researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-Fluoro-4-formylbenzene-1-sulfonamide. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offers a detailed experimental protocol for sample preparation and data acquisition, and presents a thorough interpretation of the predicted ¹³C NMR spectrum. By examining the interplay of substituent effects and carbon-fluorine coupling, this guide serves as a practical resource for the structural elucidation and characterization of this and structurally related compounds.

Introduction: The Structural Significance of 3-Fluoro-4-formylbenzene-1-sulfonamide and the Role of ¹³C NMR

3-Fluoro-4-formylbenzene-1-sulfonamide is a polysubstituted aromatic compound featuring a fluorine atom, a formyl (aldehyde) group, and a sulfonamide group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The aldehyde functionality offers a reactive handle for further synthetic transformations, while the fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Given the nuanced electronic environment of the benzene ring arising from these three distinct substituents, ¹³C NMR spectroscopy emerges as an indispensable tool for its structural verification and analysis. ¹³C NMR provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[1][2] This sensitivity allows for the unambiguous assignment of each carbon atom in the 3-Fluoro-4-formylbenzene-1-sulfonamide molecule, providing critical information about the electronic effects of the substituents and their influence on the aromatic system. Furthermore, the presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling, which provides an additional layer of structural confirmation.

This guide will first establish the theoretical foundation for predicting the ¹³C NMR spectrum of the title compound by dissecting the individual and combined effects of the fluoro, formyl, and sulfonamide substituents. Subsequently, a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data will be presented. Finally, a comprehensive analysis and assignment of the predicted spectrum will be provided, complete with a structured data table and a visual representation of the key spectral features.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum of 3-Fluoro-4-formylbenzene-1-sulfonamide relies on the principle of the additivity of substituent chemical shifts (SCS).[3][4] The chemical shift of each carbon in the benzene ring can be estimated by starting with the chemical shift of benzene (approximately 128.5 ppm) and adding the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.

Substituent Effects on Aromatic ¹³C Chemical Shifts
  • Fluorine: As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, withdrawing electron density from the ring. However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect). In ¹³C NMR, this results in a significant downfield shift for the carbon directly attached to the fluorine (ipso-carbon) and a notable upfield shift for the para-carbon. The ortho- and meta-carbons experience smaller shifts.[5][6]

  • Formyl Group (-CHO): The formyl group is a moderately deactivating group, exhibiting both an inductive (-I) and a resonance (-R) electron-withdrawing effect. This leads to a downfield shift for the ipso-carbon and the para-carbon, with a smaller effect on the ortho- and meta-carbons.[7]

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety. It primarily exerts an inductive (-I) effect. The impact of the sulfonamide group on the chemical shifts of the aromatic carbons is less extensively tabulated than for many other common substituents. However, based on its electronic properties, it is expected to cause a downfield shift of the ipso-carbon and influence the other ring positions to a lesser extent.[8][9]

Predicted Chemical Shifts using Additivity Rules

To predict the chemical shifts for the aromatic carbons of 3-Fluoro-4-formylbenzene-1-sulfonamide, we will use the established substituent increments for fluorine and the formyl group, and estimated values for the sulfonamide group based on related compounds. The base value for benzene is taken as 128.5 ppm.

SubstituentΔδ (ipso)Δδ (ortho)Δδ (meta)Δδ (para)
-F +34.8-12.9+1.4-4.5
-CHO +8.2+1.2+1.2+5.8
-SO₂NH₂ (estimated) +15.0+3.0+1.0+4.0

Calculation of Predicted Chemical Shifts (δ):

  • C1 (-SO₂NH₂): 128.5 + 15.0 (ipso-SO₂NH₂) + 1.2 (meta-CHO) + 1.4 (meta-F) = 146.1 ppm

  • C2: 128.5 + 3.0 (ortho-SO₂NH₂) + 1.2 (meta-CHO) + (-12.9) (ortho-F) = 119.8 ppm

  • C3 (-F): 128.5 + 1.0 (meta-SO₂NH₂) + 5.8 (para-CHO) + 34.8 (ipso-F) = 170.1 ppm

  • C4 (-CHO): 128.5 + 4.0 (para-SO₂NH₂) + 8.2 (ipso-CHO) + (-12.9) (ortho-F) = 127.8 ppm

  • C5: 128.5 + 1.0 (meta-SO₂NH₂) + 1.2 (ortho-CHO) + 1.4 (meta-F) = 132.1 ppm

  • C6: 128.5 + 3.0 (ortho-SO₂NH₂) + 1.2 (meta-CHO) + (-4.5) (para-F) = 128.2 ppm

  • C=O (Formyl): The chemical shift of the formyl carbon is expected to be in the typical aldehyde range, generally between 185 and 200 ppm.

Carbon-Fluorine (C-F) Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between the ¹⁹F nucleus (I=1/2, 100% abundance) and ¹³C nuclei. This results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

  • ¹JCF (one-bond coupling): This is typically the largest coupling, with values ranging from -160 to -350 Hz. The carbon directly attached to the fluorine (C3) will appear as a large doublet.[10]

  • ²JCF (two-bond coupling): Coupling over two bonds is also significant, usually in the range of 15-30 Hz. Carbons C2 and C4 will exhibit this coupling.

  • ³JCF (three-bond coupling): Three-bond couplings are generally smaller, around 5-10 Hz. Carbons C1 and C5 will be affected.

  • Longer-range couplings (⁴JCF, etc.): These are typically small and may not always be resolved.[2][11]

The presence and magnitude of these C-F couplings provide definitive evidence for the position of the fluorine substituent.

Experimental Protocol

The following protocol outlines the steps for preparing a sample of 3-Fluoro-4-formylbenzene-1-sulfonamide and acquiring a high-resolution ¹³C NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: After adding the solvent, cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates.
Solvent CDCl₃ or DMSO-d₆Common solvents with well-characterized residual peaks.
Temperature 298 KStandard operating temperature.
Number of Scans (NS) 1024 or moreA sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Receiver Gain (RG) Auto-adjustTo optimize signal detection without saturation.
Acquisition Time (AQ) ~1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1) 2 secondsTo allow for sufficient relaxation of the carbon nuclei between pulses.
Spectral Width (SW) ~240 ppmTo encompass the full range of expected carbon chemical shifts.

Spectral Analysis and Data Interpretation

Based on the theoretical predictions, the ¹³C NMR spectrum of 3-Fluoro-4-formylbenzene-1-sulfonamide is expected to exhibit seven distinct signals. The assignment of these signals is based on their predicted chemical shifts and the characteristic C-F coupling patterns.

Predicted Data Summary
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (JCF, Hz)
C1 ~146.1Doublet³JCF ≈ 5-10
C2 ~119.8Doublet²JCF ≈ 15-30
C3 ~170.1Doublet¹JCF ≈ 240-270
C4 ~127.8Doublet²JCF ≈ 15-30
C5 ~132.1Doublet³JCF ≈ 5-10
C6 ~128.2Singlet or small doublet⁴JCF ≈ 0-3
C=O (Formyl) ~190.0Doublet³JCF ≈ 5-10
Visualization of Key Structural and Spectral Relationships

The following diagram illustrates the molecular structure of 3-Fluoro-4-formylbenzene-1-sulfonamide and the key through-bond C-F couplings that are expected to be observed in the ¹³C NMR spectrum.

Caption: Molecular structure of 3-Fluoro-4-formylbenzene-1-sulfonamide with expected C-F couplings.

Conclusion

The ¹³C NMR spectrum of 3-Fluoro-4-formylbenzene-1-sulfonamide provides a wealth of structural information that is critical for its unambiguous identification and characterization. Through a systematic analysis of substituent chemical shifts and carbon-fluorine coupling constants, a detailed prediction of the spectrum can be made. The ipso-carbon attached to the highly electronegative fluorine atom is expected to be the most downfield-shifted aromatic carbon, exhibiting a large one-bond C-F coupling constant. The formyl carbon will appear at the lowest field in the spectrum. The remaining aromatic carbons will be differentiated by their chemical shifts, influenced by their positions relative to the three substituents, and by the magnitude of their two- and three-bond couplings to fluorine. This guide provides a robust framework for both the prediction and the empirical analysis of the ¹³C NMR spectrum of this and analogous polysubstituted aromatic compounds, underscoring the power of this spectroscopic technique in modern chemical research.

References

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  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

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  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. (2025). BenchChem.
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Foundational

Molecular Weight, Formula, and Therapeutic Applications of 3-Fluoro-4-formylbenzene-1-sulfonamide: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the rational design of targeted therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on bifunctional building blocks that offer both structural stability and predictable reactivity. 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) has emerged as a highly valuable intermediate in the synthesis of novel pharmacophores[1]. Its unique triad of functional groups—an electrophilic formyl group, an electron-withdrawing fluorine atom, and a hydrogen-bonding sulfonamide—makes it an ideal precursor for developing complex enzyme inhibitors and cell-death modulators. Recently, this compound has gained significant traction as a core building block in the synthesis of ferroptosis inducers aimed at treating refractory cancers, including renal cell carcinoma and pancreatic cancer[2][3].

This whitepaper provides a comprehensive physicochemical profile of 3-Fluoro-4-formylbenzene-1-sulfonamide, details its role in ferroptosis-targeted drug discovery, and outlines field-proven, self-validating synthetic protocols for its application in library generation.

Physicochemical Profiling & Structural Analysis

Understanding the foundational properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The molecular formula of 3-Fluoro-4-formylbenzene-1-sulfonamide is C₇H₆FNO₃S , corresponding to a molecular weight of 203.19 g/mol and a monoisotopic mass of 203.005 Da [4][5].

The structural logic of this molecule is highly deliberate:

  • The Formyl Group (-CHO): Serves as a highly reactive electrophilic handle, perfectly primed for reductive aminations to generate diverse secondary and tertiary amine libraries.

  • The Fluorine Atom (-F): Positioned ortho to the formyl group, it exerts a strong inductive electron-withdrawing effect. This not only increases the electrophilicity of the aldehyde but also acts as a metabolic shield in the final drug candidate, preventing rapid oxidative degradation by cytochrome P450 enzymes.

  • The Sulfonamide Group (-SO₂NH₂): A classic pharmacophore known for its robust hydrogen bond donor/acceptor capabilities, frequently utilized to anchor molecules within the polar hinge regions of target proteins.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-Fluoro-4-formylbenzene-1-sulfonamide
CAS Registry Number 1289105-53-8
Molecular Formula C₇H₆FNO₃S
Molecular Weight 203.19 g/mol
Monoisotopic Mass 203.005 Da
Topological Polar Surface Area (TPSA) 78.4 Ų
Calculated LogP ~0.4
Hydrogen Bond Donors / Acceptors 1 / 5

Role in Targeted Therapeutics: Ferroptosis Induction

Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the toxic accumulation of lipid reactive oxygen species (ROS)[2]. Cancer cells, particularly those with high metabolic rates like renal cell carcinoma, are often highly dependent on antioxidant systems (such as the System Xc- / Glutathione / GPX4 axis) to survive.

Recent patent literature (e.g., AU2019229256A1) demonstrates the use of 3-Fluoro-4-formylbenzene-1-sulfonamide to synthesize potent ferroptosis inducers[3][6]. By functionalizing the formyl group via reductive amination with complex indole or cyclopropyl derivatives, researchers have generated sulfonamide-bearing molecules that disrupt the cellular antioxidant defense, leading to lethal lipid peroxidation in tumor cells[2][3].

FerroptosisPathway SystemXc System Xc- (Cystine Transporter) GSH Glutathione (GSH) Synthesis SystemXc->GSH Cystine Import GPX4 GPX4 Enzyme (Active) GSH->GPX4 Cofactor LipidROS Lipid Peroxidation (ROS Accumulation) GPX4->LipidROS Detoxifies Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis Iron Labile Iron Pool (Fe2+) Iron->LipidROS Promotes (Fenton) Inducer Sulfonamide-derived Ferroptosis Inducer Inducer->SystemXc Inhibits Inducer->GPX4 Inhibits

Mechanism of Ferroptosis Induction by Sulfonamide Derivatives.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis requires protocols where causality is understood and failure points are preemptively mitigated. Below are the standardized, self-validating workflows for utilizing and synthesizing this compound.

ScreeningWorkflow Precursor 3-Fluoro-4-formylbenzene -1-sulfonamide Synthesis Reductive Amination & SNAr Reactions Precursor->Synthesis Purification LC-MS & Flash Chromatography Synthesis->Purification InVitro In Vitro Screening (Cell Viability/Lipid ROS) Purification->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Drug Development Workflow from 3-Fluoro-4-formylbenzene-1-sulfonamide.

Protocol A: Selective Oxidation to Generate the Formyl Precursor

To synthesize the aldehyde from its hydroxymethyl precursor, a highly selective oxidation is required to prevent over-oxidation to the carboxylic acid[7].

  • Substrate Protection & Preparation: Dissolve N-[(dimethylamino)methylene]-3-fluoro-4-(hydroxymethyl)benzenesulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Oxidation: Add activated Manganese(IV) oxide (MnO₂) (5–10 eq) in a single portion.

  • Reaction Monitoring: Stir the suspension at 25°C for 8 hours. Monitor via TLC (UV active at 254 nm).

  • Filtration & Concentration: Filter the mixture through a Celite pad to remove insoluble MnO₂, washing the cake with excess THF. Concentrate the filtrate under reduced pressure to yield the product (typically ~96% yield)[7].

  • Expert Causality & Self-Validation: MnO₂ is specifically chosen for its mild, heterogeneous nature, which selectively oxidizes benzylic alcohols without touching sensitive functional groups[7]. The use of the N-[(dimethylamino)methylene] protecting group is a critical self-validating step; it prevents the primary sulfonamide nitrogen from interfering with the oxidation or participating in unwanted intramolecular cyclizations.

Protocol B: Reductive Amination for Library Generation

This protocol details the coupling of 3-Fluoro-4-formylbenzene-1-sulfonamide with primary amines to generate ferroptosis-inducing pharmacophores[2][3].

  • Imine Formation: Dissolve 3-Fluoro-4-formylbenzene-1-sulfonamide (1.0 eq) and the target primary amine (1.0 eq) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL per 0.5 mmol). Stir at 80°C in a sealed tube for 16 hours[2][3].

  • Intermediate Validation: Perform LC-MS and TLC (5% MeOH in DCM) to confirm the complete consumption of the aldehyde and the formation of the intermediate imine[3].

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

  • Workup & Purification: Remove organic solvents under reduced pressure. Resuspend in EtOAc, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (30-35% EtOAc in Hexanes)[2][3].

  • Expert Causality & Self-Validation: The choice of HFIP as a solvent is highly deliberate. HFIP is a strong hydrogen-bond donor that electrophilically activates the formyl carbon, accelerating imine formation without the need for Lewis acid catalysts[3]. The protocol is self-validating because the intermediate imine formation is strictly monitored via LC-MS prior to the addition of the reducing agent. If the reducing agent is added prematurely, the unreacted aldehyde will be irreversibly reduced to the alcohol, drastically lowering the yield.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on the optimized protocols and literature precedents[2][3][7].

Table 2: Reaction Metrics & Yield Optimization
Reaction TypePrecursorReagents / SolventConditionsTypical Yield
Selective Oxidation Hydroxymethyl derivativeMnO₂, THF8.0 h, 25°C~96%
Imine Formation Formyl derivativePrimary Amine, HFIP16 h, 80°C>95% (Conversion)
Reductive Amination Formyl derivativeAmine, HFIP, NaBH(OAc)₃20 h (Total), 0°C to RT75–85% (Isolated)

References

  • Title : 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S) Source : PubChemLite / Université du Luxembourg URL : [Link]

  • Title: AU2019229256A1 - Compounds with ferroptosis inducing activity and methods of their use Source: Google Patents URL
  • Title : N-[(dimethylamino)methylene]-3-fluoro-4-(hydroxymethyl)benzenesulfonamide Reaction Data Source : Molaid Chemical Database URL : [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Properties of 3-Fluoro-4-formylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-formylbenzene-1-sulfonamide is a synthetic organic compound that has garnered interest within the scientific community, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-formylbenzene-1-sulfonamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its molecular architecture, featuring a trifunctionalized benzene ring with fluoro, formyl, and sulfonamide moieties, presents a unique combination of electronic and steric properties. This guide aims to provide a comprehensive overview of the theoretical and known properties of this compound, offering insights into its potential as a versatile building block for the synthesis of novel therapeutic agents.

The strategic placement of the electron-withdrawing fluorine atom and formyl group, alongside the hydrogen-bonding capabilities of the sulfonamide group, suggests a molecule with significant potential for engaging in specific biological interactions. Fluorinated sulfonamides are a well-established class of compounds with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The presence of the aldehyde functionality further enhances its utility, serving as a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

This technical guide will delve into the physicochemical and spectroscopic properties, theoretical and computational analysis, reactivity, and potential applications of 3-Fluoro-4-formylbenzene-1-sulfonamide, providing a foundational resource for researchers exploring its utility in drug design and development.

Physicochemical and Spectroscopic Properties

The empirical and predicted physicochemical properties of 3-Fluoro-4-formylbenzene-1-sulfonamide are summarized in the table below. While experimental data for this specific molecule is not extensively published, data from closely related analogs and computational predictions provide valuable insights.

PropertyValue/PredictionSource
Molecular Formula C7H6FNO3S
Molecular Weight 203.19 g/mol
Monoisotopic Mass 203.00525 Da[2]
Appearance Predicted to be a solid at room temperature.Inferred from related solid sulfonamides.
Melting Point Not experimentally determined. Related sulfonamides have melting points in the range of 120-170 °C.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.General solubility of sulfonamides.
pKa The sulfonamide NH is expected to be weakly acidic.General property of sulfonamides.
Spectroscopic Data (Predicted and Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the sulfonamide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The sulfonamide protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde will be in the downfield region (around 190 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

  • IR Spectroscopy: The infrared spectrum is predicted to show characteristic absorption bands for the N-H stretching of the sulfonamide (around 3300-3200 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively).[3]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak. Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂.[4]

Theoretical and Computational Analysis

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. For 3-Fluoro-4-formylbenzene-1-sulfonamide, density functional theory (DFT) calculations can offer significant insights.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[5] For 3-Fluoro-4-formylbenzene-1-sulfonamide, the MEP map is expected to show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide and formyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the sulfonamide group and the aromatic ring are expected to have positive potential (blue regions), suggesting they are sites for nucleophilic attack.[1][6]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[7] A smaller HOMO-LUMO gap suggests higher reactivity. For sulfonamides, the HOMO is typically localized on the aromatic ring, while the LUMO is distributed over the sulfonamide group.[7] The presence of the electron-withdrawing fluoro and formyl groups is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity profile.

HOMO-LUMO Gap cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Gap Energy Gap (ΔE) Reactivity Indicator Core Core Orbitals Energy Energy Energy_arrow

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Reactivity and Synthetic Accessibility

The reactivity of 3-Fluoro-4-formylbenzene-1-sulfonamide is dictated by its three functional groups: the sulfonamide, the formyl group, and the fluoro-substituted aromatic ring.

  • Sulfonamide Group: The N-H protons are weakly acidic and can be deprotonated with a base. The sulfonamide nitrogen can act as a nucleophile in certain reactions.

  • Formyl Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions such as reductive amination, Wittig reactions, and aldol condensations. This makes it a valuable handle for further molecular elaboration.

  • Aromatic Ring: The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing sulfonyl and formyl groups. The fluorine atom can potentially be displaced by strong nucleophiles.

Synthetic Protocol

A plausible synthetic route to 3-Fluoro-4-formylbenzene-1-sulfonamide would likely start from a readily available substituted benzene derivative. A common approach for the synthesis of aromatic sulfonamides involves the chlorosulfonylation of an aromatic ring followed by amination.

Step-by-step Methodology:

  • Chlorosulfonylation of 2-Fluoro-4-bromobenzaldehyde: 2-Fluoro-4-bromobenzaldehyde can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The reaction is typically carried out at low temperatures.

  • Ammonolysis of the Sulfonyl Chloride: The resulting 3-fluoro-4-formylbenzenesulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the sulfonamide. This reaction is generally facile and proceeds in good yield.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system.

Synthetic Workflow Start 2-Fluoro-4-bromobenzaldehyde Step1 Chlorosulfonylation (ClSO3H) Start->Step1 Intermediate 3-Fluoro-4-formylbenzenesulfonyl chloride Step1->Intermediate Step2 Ammonolysis (NH3) Intermediate->Step2 Product 3-Fluoro-4-formylbenzene- 1-sulfonamide Step2->Product

Caption: Proposed synthetic workflow for 3-Fluoro-4-formylbenzene-1-sulfonamide.

Potential Applications in Drug Discovery

The structural motifs present in 3-Fluoro-4-formylbenzene-1-sulfonamide are of significant interest in drug design.

  • Sulfonamide Moiety: The sulfonamide group is a key pharmacophore in a vast array of drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[8] Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets.

  • Fluorine Atom: The incorporation of fluorine into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1]

  • Formyl Group: As a versatile synthetic handle, the aldehyde group allows for the covalent attachment of this scaffold to other molecules or its conversion into other functional groups, facilitating the generation of diverse chemical libraries for high-throughput screening.

Carbonic Anhydrase Inhibition

A prominent application of aromatic sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The sulfonamide group is known to coordinate to the zinc ion in the active site of CAs.[9][10] The specific substitution pattern on the aromatic ring of 3-Fluoro-4-formylbenzene-1-sulfonamide could lead to selective inhibition of different CA isoforms, some of which are implicated in diseases such as glaucoma, epilepsy, and cancer.

Pharmacophore Model cluster_0 3-Fluoro-4-formylbenzene-1-sulfonamide Molecule Aromatic Scaffold HBD Hydrogen Bond Donor/Acceptor (Sulfonamide) Molecule->HBD Interacts with EWG Electron Withdrawing Group (Fluoro) Metabolic Stability Molecule->EWG Modulates Handle Reactive Handle (Formyl) Derivatization Molecule->Handle Allows for Target Biological Target (e.g., Carbonic Anhydrase) HBD->Target Binds to

Caption: Pharmacophoric features of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Conclusion

3-Fluoro-4-formylbenzene-1-sulfonamide represents a molecule of considerable interest for chemical and pharmaceutical research. Its unique combination of functional groups provides a platform for the development of novel compounds with potential therapeutic applications. The theoretical properties discussed in this guide, including its electronic structure and reactivity, underscore its potential as a versatile building block. Further experimental validation of its properties and exploration of its synthetic utility will undoubtedly pave the way for its application in the design and discovery of new drugs.

References

  • Calculated molecular electrostatic potential maps for aniline (a) and sulfaguanidine (b). Different colors indicate different electronegative regions. - ResearchGate. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. Available at: [Link]

  • Molecular Electrostatic Potential maps of (a) SDZ (b) SMZ and (c) STZ molecules. - ResearchGate. Available at: [Link]

  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH. Available at: [Link]

  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PubMed. Available at: [Link]

  • Molecular electrostatic potentials maps of all derivatives under study... - ResearchGate. Available at: [Link]

  • 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S) - PubChemLite. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

  • 12 Examples of IR-Spectra. Available at: [Link]

Sources

Foundational

Reactivity and Synthetic Utility of 3-Fluoro-4-formylbenzene-1-sulfonamide: A Technical Guide for Medicinal Chemists

Executive Summary In modern drug discovery, functionalized benzenesulfonamides serve as privileged scaffolds, most notably as zinc-binding groups (ZBGs) in carbonic anhydrase inhibitors and as structural anchors in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized benzenesulfonamides serve as privileged scaffolds, most notably as zinc-binding groups (ZBGs) in carbonic anhydrase inhibitors and as structural anchors in kinase and tubulin inhibitors. Among these, 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8)[1] emerges as a highly versatile, trifunctional building block[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction listings. Here, we will deconstruct the electronic causality behind the molecule's reactivity, establish self-validating experimental protocols, and address the nuanced chemoselectivity required to manipulate the formyl group without compromising the delicate fluoro-aromatic system.

Electronic Profiling & Mechanistic Causality

The synthetic value of 3-fluoro-4-formylbenzene-1-sulfonamide lies in the synergistic electronic effects exerted on the C4-formyl group.

  • The Sulfonamide Effect (-I, -M): Positioned para to the formyl group, the sulfonamide moiety withdraws electron density from the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the formyl carbon.

  • The Fluoro Effect (-I > +R): Positioned ortho to the formyl group (C3), the highly electronegative fluorine atom exerts a strong inductive withdrawing effect (-I). While fluorine can donate electrons via resonance (+R), the inductive effect dominates in this geometry, further stripping electron density from the adjacent formyl carbon.

Causality in Reactivity: This dual electron-withdrawal makes the formyl group exceptionally electrophilic. It undergoes rapid nucleophilic attack (e.g., by amines or enolates) at rates significantly higher than unfluorinated analogs. However, this activation is a double-edged sword: the ortho-formyl and meta-sulfonamide groups also activate the C3-fluorine toward Nucleophilic Aromatic Substitution (SNAr). Consequently, reaction conditions must be meticulously controlled to ensure chemoselectivity at the formyl carbon while preserving the C-F bond.

ReactivityMap Core 3-Fluoro-4-formylbenzene -1-sulfonamide Formyl Formyl Group (-CHO) Highly Electrophilic Core->Formyl Fluoro Fluoro Group (-F) Inductive EWD (-I) Core->Fluoro Sulfonamide Sulfonamide (-SO2NH2) Zinc-Binding / H-Bonding Core->Sulfonamide RedAm Reductive Amination (Amines -> Imines) Formyl->RedAm Condense Knoevenagel Condensation (C-C Bond Formation) Formyl->Condense Fluoro->Formyl Enhances Electrophilicity Sulfonamide->Formyl Synergistic EWD Effect

Figure 1: Functional group synergy and core reactivity pathways of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Quantitative Reactivity Metrics

To guide synthetic planning, the following table summarizes the expected performance of 3-fluoro-4-formylbenzene-1-sulfonamide across standard transformations, benchmarked against empirical data from related sulfonamide derivatives[3],[4].

Table 1: Comparative Reactivity & Chemoselectivity Metrics

Reaction TypeOptimal Reagents / SolventsTypical YieldChemoselectivity & Mechanistic Notes
Reductive Amination 1°/2° Amine, NaBH(OAc)₃, DCE, RT75–90%Highly selective for -CHO. Mild hydride source prevents over-reduction and SNAr.
Reductive Amination (HFIP) 1°/2° Amine, HFIP, 80°C80–95%HFIP acts as a strong H-bond donor, accelerating imine formation without Lewis acids[5].
Claisen-Schmidt Condensation Ketone, 60% NaOH (aq), EtOH, 0°C60–80%Strict low-temperature control (0°C) is mandatory to prevent SNAr at the C3-Fluoro position[4].
SNAr (Side Reaction) Strong Nucleophiles (e.g., RS⁻), HeatVariableThe C3-F is vulnerable to displacement due to ortho-CHO activation. Avoid strong bases if -F retention is desired.

Self-Validating Experimental Protocols

The hallmark of a robust chemical process is self-validation. The following protocols are designed with built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol A: Chemoselective Reductive Amination via HFIP Activation

Recent patent literature highlights the utility of this molecule in synthesizing ferroptosis-inducing agents via reductive amination[5],[6]. Using Hexafluoroisopropanol (HFIP) as a solvent is a field-proven strategy: HFIP's strong hydrogen-bond donating capability activates the formyl oxygen, driving imine formation without the need for potentially destructive Brønsted/Lewis acids.

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve 3-fluoro-4-formylbenzene-1-sulfonamide (1.0 equiv, 0.5 mmol) and the target primary/secondary amine (1.05 equiv) in HFIP (2.5 mL, 0.2 M). Stir at 80°C for 2–4 hours[5].

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL into MeCN. The aldehyde peak (UV 254 nm) should be absent. Look for the imine mass [M+H]+ .

  • Reduction: Cool the mixture to room temperature. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups temper the hydride's reactivity, preventing SNAr attack on the fluorinated ring.

  • Validation Checkpoint 2 (TLC): Elute with 5% MeOH in DCM[5]. The imine spot should cleanly convert to a more polar, ninhydrin-active amine spot.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize acetic acid byproducts. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Figure 2: Step-by-step workflow for the chemoselective reductive amination of the formyl group.

Protocol B: Base-Catalyzed Claisen-Schmidt Condensation

For the synthesis of chalcone-based dual tubulin/carbonic anhydrase inhibitors, the formyl group must be condensed with an enolizable ketone[4].

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the methyl ketone derivative (1.0 equiv) in absolute ethanol (0.3 M). Cool strictly to 0°C using an ice bath. Add 60% aqueous NaOH dropwise. Causality: Low temperature is critical. At room temperature, hydroxide ions can attack the activated C3 position, displacing the fluorine atom via an SNAr mechanism.

  • Condensation: Slowly add 3-fluoro-4-formylbenzene-1-sulfonamide (1.0 equiv) to the enolate solution. Stir at 0°C for 12 hours[4].

  • Validation Checkpoint (TLC): Monitor the disappearance of the aldehyde (Hexane:EtOAc 1:1). The product chalcone will typically appear as a distinct, brightly UV-active spot (due to extended conjugation) at a lower R_f.

  • Isolation: Acidify the mixture carefully with 1M HCl to pH 6-7. The α,β-unsaturated product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Advanced Considerations: The Unprotected Sulfonamide

A frequent question in the synthesis of these derivatives is whether the primary sulfonamide (-SO₂NH₂) requires protection (e.g., with a bis(2,4-dimethoxybenzyl) group)[3].

Expert Insight: For reductive aminations and base-catalyzed condensations at low temperatures, the sulfonamide is generally well-tolerated unprotected. Its pKa is approximately 9.5; while it can be deprotonated by strong bases (like NaOH in Protocol B), the resulting sulfonamide anion is highly delocalized and poorly nucleophilic. It will not interfere with the formyl group's reactivity. However, if your downstream chemistry involves strong electrophiles (e.g., alkyl halides) or cross-coupling conditions requiring strong bases (like LHMDS)[7], protection of the sulfonamide is mandatory to prevent unwanted N-alkylation or catalyst poisoning.

References

  • 10xchem / PubChemLite - 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S) Structural Information.2

  • Google Patents - AU2019229256A1 - Compounds with ferroptosis inducing activity and methods of their use. 5

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). 3

  • PMC (National Institutes of Health) - A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. 4

Sources

Exploratory

Discovery and Application of 3-Fluoro-4-formylbenzene-1-sulfonamide in Targeted Therapeutics

Content Type: Technical Guide & Methodological Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Methodological Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, versatile building blocks. 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) has emerged as a critical intermediate in the synthesis of advanced targeted therapies, particularly in the development of novel ferroptosis inducers and metalloenzyme inhibitors[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical reactivity, profile its physicochemical properties, and provide a self-validating, field-proven experimental workflow for its application in drug discovery.

Structural Rationale & Physicochemical Profiling

The utility of 3-Fluoro-4-formylbenzene-1-sulfonamide is dictated by the synergistic electronic effects of its three functional groups: the electrophilic formyl group, the electron-withdrawing fluorine atom, and the polar sulfonamide moiety.

Mechanistic Causality in Drug Design
  • The Formyl Group (-CHO): Serves as the primary reactive hub. Its high electrophilicity makes it an ideal substrate for Knoevenagel condensations and reductive aminations, allowing for rapid diversification of the molecular scaffold.

  • The 3-Fluoro Substituent (-F): Positioned ortho to the formyl group, the highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This increases the partial positive charge ( δ+ ) on the formyl carbon, significantly lowering the activation energy required for nucleophilic attack. Furthermore, in the final drug product, this fluorine atom blocks metabolic oxidation at the 3-position and restricts the conformation of the resulting benzylamine via intramolecular dipole interactions.

  • The Sulfonamide Group (-SO 2​ NH 2​ ): A classic bioisostere and pharmacophore. It acts as a potent hydrogen bond donor/acceptor network, frequently coordinating with metal ions (e.g., Zn 2+ in Carbonic Anhydrase) or fitting into polar pockets of targets like System Xc- in ferroptosis pathways[1].

Quantitative Data Summary

To inform downstream purification and formulation strategies, the physicochemical baseline of the compound is summarized below based on authoritative databases[2]:

PropertyValueScientific Implication
CAS Number 1289105-53-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C 7​ H 6​ FNO 3​ SLow molecular weight (203.19 g/mol ) ensures high ligand efficiency.
Monoisotopic Mass 203.00525 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Predicted) ~0.4Highly hydrophilic; ensures excellent aqueous solubility of intermediates.
Hydrogen Bond Donors 1 (Sulfonamide -NH 2​ )Facilitates target engagement via strong H-bond networks.
Hydrogen Bond Acceptors 4 (O, N, F)Provides multiple interaction vectors for binding pocket coordination.

Synthetic Applications: Ferroptosis Inducer Development

Recent patent literature highlights the use of 3-fluoro-4-formylbenzene-1-sulfonamide in synthesizing small-molecule ferroptosis inducers—agents that trigger iron-dependent, lipid peroxidation-driven cell death in treatment-resistant cancers (e.g., pancreatic cancer and renal cell carcinoma)[1].

The following workflow details a self-validating protocol for the HFIP-mediated reductive amination of this building block.

Experimental Protocol: HFIP-Mediated Reductive Amination

Objective: Synthesize a substituted benzylamine ferroptosis inducer. Causality of Solvent Choice: Traditional reductive aminations often require Lewis acid catalysts or dehydrating agents (like TiCl 4​ or MgSO 4​ ) to drive imine formation. By utilizing Hexafluoroisopropanol (HFIP), we leverage its exceptional hydrogen-bond donor ability ( α = 1.96) to strongly activate the formyl oxygen. This accelerates nucleophilic attack by the amine without the need for external catalysts, while its low nucleophilicity prevents unwanted solvent adducts.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 15 mL sealed reaction tube, dissolve 3-fluoro-4-formylbenzene-1-sulfonamide (0.142 g, 0.58 mmol, 1.0 eq) in 5.0 mL of anhydrous HFIP[1].

  • Amine Addition: Add the primary amine nucleophile, such as (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine (0.120 g, 0.58 mmol, 1.0 eq), to the solution[1].

  • Imine Condensation: Seal the tube and stir the mixture at 80 °C for 16 hours.

    • In-Process Control (IPC): Monitor the reaction via LCMS and TLC. Expert Tip: Use 5% MeOH in DCM for TLC. The polarity of the sulfonamide group causes severe tailing in standard Hexane/EtOAc mixtures; the methanol disrupts intermolecular hydrogen bonding with the silica gel, yielding sharp, quantifiable spots.

  • Reduction: Once imine formation is complete, cool the reaction vessel to 0 °C. Carefully add sodium borohydride (NaBH 4​ ) or sodium cyanoborohydride (NaBH 3​ CN) (1.5 eq) in small portions to reduce the Schiff base. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL) to neutralize any borate complexes. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[1].

  • Purification: Purify the crude product via flash column chromatography using a gradient of 30–35% EtOAc in hexane to isolate the pure secondary amine[1].

Synthesis_Workflow A 3-Fluoro-4-formylbenzene -1-sulfonamide (Electrophile) C Imine Intermediate (Schiff Base) A->C HFIP 80°C, 16h B Primary Amine (Nucleophile) B->C Condensation D Secondary Amine (Target Molecule) C->D Reduction (NaBH4)

Fig 1. Reductive amination workflow utilizing HFIP as an activating solvent.

Target Biology: The Ferroptosis Pathway

Compounds derived from 3-fluoro-4-formylbenzene-1-sulfonamide have shown profound efficacy in initiating ferroptosis. Unlike apoptosis, ferroptosis is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS)[1].

The sulfonamide derivatives synthesized via the protocol above typically act by inhibiting key antioxidant defense nodes (such as System Xc- or GPX4). The inhibition blocks the cellular uptake of cystine, leading to profound Glutathione (GSH) depletion. Without GSH, the cell cannot neutralize lipid peroxides, resulting in catastrophic membrane rupture and cell death[1].

Ferroptosis_Pathway Drug Sulfonamide Derivative Target System Xc- / GPX4 Drug->Target Inhibition GSH GSH Depletion Target->GSH Blockade of Antioxidant Defense LPO Lipid Peroxidation GSH->LPO ROS Accumulation Death Ferroptotic Cell Death LPO->Death Membrane Rupture

Fig 2. Mechanism of action for sulfonamide-derived ferroptosis inducers.

Conclusion

3-Fluoro-4-formylbenzene-1-sulfonamide is far more than a simple chemical building block; it is a rationally designed intermediate that imparts favorable electronic, conformational, and physicochemical properties to next-generation therapeutics. By understanding the causality behind its reactivity—specifically the electrophilic enhancement provided by the 3-fluoro substituent and the activation potential of HFIP—medicinal chemists can optimize their synthetic workflows to achieve higher yields and greater structural diversity in the pursuit of novel oncology drugs.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-Fluoro-4-formylbenzene-1-sulfonamide in the Design and Synthesis of Targeted Therapeutics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) Executive Summary & Mechanistic Rationale In modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of targeted therapeutics—ranging from Carbonic Anhydrase (CA) inhibitors to novel ferroptosis inducers—relies heavily on multifunctional building blocks. 3-Fluoro-4-formylbenzene-1-sulfonamide is a highly versatile, trifunctional scaffold [1].

The strategic placement of its three functional groups provides a self-validating system for fragment-based drug discovery (FBDD) and late-stage functionalization:

  • The Sulfonamide Group (-SO₂NH₂): Acts as a classic Zinc-Binding Group (ZBG). It coordinates with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrase, making it an essential pharmacophore for anti-glaucoma and anti-tumor targeting [2].

  • The Formyl Group (-CHO): Serves as a highly reactive electrophilic center, ideal for linking complex pharmacophores via reductive amination, Knoevenagel condensations, or hydrazone formations [1].

  • The Fluorine Atom (-F): Positioned ortho to the formyl group and meta to the sulfonamide, the highly electronegative fluorine exerts a strong inductive (-I) effect. Causality: This withdrawal of electron density significantly increases the electrophilicity of the adjacent formyl carbon, accelerating imine condensation. Simultaneously, it slightly lowers the pKa of the sulfonamide, optimizing its ionization state at physiological pH for enhanced Zn²⁺ coordination [2].

Fig 1: Pharmacophore mapping and reactivity profile of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Physicochemical Profiling & Reaction Kinetics

When compared to its non-fluorinated analog (4-formylbenzenesulfonamide), the fluorinated variant exhibits distinct kinetic advantages during synthesis. The table below summarizes the causal relationship between the structural modifications and experimental outcomes.

Property / Metric4-Formylbenzenesulfonamide3-Fluoro-4-formylbenzenesulfonamideMechanistic Causality
CAS Number 3240-35-51289105-53-8N/A
Formyl Electrophilicity BaselineHighFluorine's -I effect depletes electron density at the C4 carbonyl carbon.
Sulfonamide pKa ~10.0~9.6Meta-fluorine stabilizes the sulfonamide anion, improving Zn²⁺ binding.
Imine Formation Rate Moderate (requires acid catalyst)Fast (often proceeds uncatalyzed)Increased electrophilicity lowers the activation energy for nucleophilic attack.
Typical Reductive Amination Yield 65 - 75%80 - 95%Faster imine formation outcompetes direct aldehyde reduction by the hydride source.

Synthetic Workflows & Experimental Design

The primary application of this scaffold is the functionalization of complex amines to generate targeted inhibitors. Depending on the harshness of the downstream chemistry, the sulfonamide group may require transient protection to prevent competitive nucleophilic side reactions [2].

Workflow Start Starting Material (CAS: 1289105-53-8) Protect Sulfonamide Protection (DMF-DMA, Acetonitrile) Start->Protect Optional (Prevents side rxns) Imine Imine Condensation (Primary Amine, HFIP) Start->Imine Direct Route Protect->Imine Protected Route Reduction Reductive Amination (STAB or NaBH3CN) Imine->Reduction Hydride Transfer Deprotect Deprotection (Hydrazine or Aqueous Acid) Reduction->Deprotect If protected Product Final Functionalized Sulfonamide API Reduction->Product If direct Deprotect->Product Yields free -SO2NH2

Fig 2: Divergent synthetic workflow for the functionalization of the formyl group.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination in HFIP (Ferroptosis Inducer Synthesis)

This protocol is adapted from the synthesis of potent ferroptosis inducers [1]. It utilizes Hexafluoro-2-propanol (HFIP) as a solvent.

Causality Check: Why use HFIP? HFIP is a strong hydrogen-bond donor. It activates the formyl group toward nucleophilic attack and stabilizes the resulting iminium intermediate, allowing the reaction to proceed rapidly without the need for Lewis acid additives (like TiCl₄ or acetic acid).

Materials:

  • 3-Fluoro-4-formylbenzene-1-sulfonamide (1.0 eq)

  • Target Primary Amine (e.g., (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine) (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Hexafluoro-2-propanol (HFIP) (0.1 M)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-formylbenzene-1-sulfonamide (0.58 mmol) and the target amine (0.58 mmol) in HFIP (5 mL).

  • Imine Formation: Stir the mixture at 80°C for 2–4 hours. Self-Validation: Monitor via LCMS or TLC (5% MeOH in DCM). The highly electrophilic nature of the fluorinated aldehyde ensures rapid conversion to the imine.

  • Reduction: Cool the reaction to 0°C. Add STAB (0.87 mmol) portion-wise.

    • Causality Note: STAB is chosen over NaBH₄ because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of any unreacted aldehyde into an alcohol, ensuring high chemoselectivity for the iminium ion.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize residual borate complexes.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (30-35% EtOAc in hexanes).

Protocol B: Transient Protection of the Sulfonamide Group

For complex multi-step syntheses (e.g., cross-coupling reactions), the primary sulfonamide must be protected to prevent it from acting as a competing nucleophile or chelating metal catalysts [2].

Causality Check: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is used to convert the primary sulfonamide into an N-[(dimethylamino)methylene] derivative. This protecting group is highly stable to basic and nucleophilic conditions but can be easily cleaved under mild acidic or hydrazinolysis conditions.

Materials:

  • 3-Fluoro-4-formylbenzene-1-sulfonamide (1.0 eq)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Acetonitrile (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-fluoro-4-formylbenzene-1-sulfonamide (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Protection: Add DMF-DMA (1.2 mmol) dropwise at room temperature. The suspension will gradually become a clear solution as the protected product forms.

  • Incubation: Stir for 1.0 hour at room temperature. Self-Validation: TLC will show the disappearance of the highly polar starting material and the appearance of a faster-eluting spot.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove acetonitrile and unreacted DMF-DMA. The resulting N-[(dimethylamino)methylene]-3-fluoro-4-formylbenzenesulfonamide can be used directly in the next step without further purification.

References

  • Compounds with ferroptosis inducing activity and methods of their use. Google Patents (Patent No. AU2019229256A1).
  • Heterocycles useful as inhibitors of carbonic anhydrase. Google Patents (Patent No. WO2008017932A2).
  • 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S). PubChemLite. Available at:[Link]

Application

The Strategic Application of 3-Fluoro-4-formylbenzene-1-sulfonamide in the Synthesis of Targeted Kinase Inhibitors

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. The sulfonamide moiety has long be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. The sulfonamide moiety has long been recognized as a privileged structure, embedded in a wide array of clinically successful drugs due to its favorable physicochemical properties and ability to engage in key hydrogen bonding interactions with biological targets.[1][2][3] Among the vast arsenal of sulfonamide-based building blocks, 3-Fluoro-4-formylbenzene-1-sulfonamide has emerged as a particularly valuable starting material. Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned fluorine atom, and a sulfonamide group, offers medicinal chemists a versatile platform for the construction of complex molecular architectures. The fluorine substituent enhances metabolic stability and modulates the electronic properties of the aromatic ring, which can be critical for optimizing drug-target interactions.[1] This application note will provide a detailed exploration of the utility of 3-Fluoro-4-formylbenzene-1-sulfonamide, with a specific focus on its pivotal role in the synthesis of the BRAF kinase inhibitor, Dabrafenib.

Core Application: A Gateway to BRAF V600E Inhibition

Mutations in the BRAF gene, particularly the V600E substitution, are a major driver in a significant percentage of malignant melanomas and other cancers.[4] This has spurred the development of targeted therapies that specifically inhibit the constitutively active BRAF V600E mutant kinase. Dabrafenib is a potent and selective inhibitor of BRAF V600E and serves as a prime example of a successful drug development campaign where 3-Fluoro-4-formylbenzene-1-sulfonamide was a crucial starting material.[4] The synthetic strategy for Dabrafenib masterfully utilizes the functionalities of this building block to construct the final drug molecule.

The overall synthetic pathway can be conceptualized as a series of key transformations, beginning with the modification of the aldehyde group, followed by the construction of the core thiazole ring, and culminating in the addition of the pyrimidine moiety.

G A 3-Fluoro-4-formylbenzene-1-sulfonamide B Reductive Amination A->B C Intermediate 1: N-((2-fluoro-4-sulfamoylphenyl)methyl)alkanamine B->C D Halogenation C->D E Intermediate 2: α-Halo Ketone D->E F Hantzsch Thiazole Synthesis E->F G Intermediate 3: Thiazole Core F->G H Further Functionalization G->H I Dabrafenib H->I

Caption: Synthetic workflow for Dabrafenib starting from 3-Fluoro-4-formylbenzene-1-sulfonamide.

Protocols for Key Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for the initial and crucial steps in the synthesis of Dabrafenib precursors, starting from 3-Fluoro-4-formylbenzene-1-sulfonamide.

Protocol 1: Reductive Amination of 3-Fluoro-4-formylbenzene-1-sulfonamide

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[2] In the context of Dabrafenib synthesis, this reaction is employed to introduce the tert-butylamino group, a key structural feature of the final drug. The use of sodium triacetoxyborohydride (STAB) is preferred due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde.[5]

Materials and Reagents:

  • 3-Fluoro-4-formylbenzene-1-sulfonamide

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 3-Fluoro-4-formylbenzene-1-sulfonamide (1.0 eq).

  • Dissolve the starting material in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add tert-Butylamine (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, N-((4-(aminosulfonyl)-2-fluorophenyl)methyl)-2-methylpropan-2-amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hantzsch Thiazole Synthesis for the Dabrafenib Core

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings from an α-haloketone and a thioamide.[6][7] This reaction forms the central heterocyclic core of Dabrafenib.

Prerequisite: The product from Protocol 1 needs to be converted to an α-haloketone through a separate halogenation step (not detailed here).

Materials and Reagents:

  • α-Halo ketone intermediate derived from the product of Protocol 1

  • Pivalothioamide (2,2-dimethylpropanethioamide)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone intermediate (1.0 eq) in ethanol.

  • Add pivalothioamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the thiazole core of Dabrafenib.

Structure-Activity Relationship (SAR) Insights

The choice of 3-Fluoro-4-formylbenzene-1-sulfonamide as a starting material is not arbitrary. The substituents on the phenyl ring play a crucial role in the biological activity of Dabrafenib.

Caption: Logical relationship between the functional groups of the starting material and their contribution to the biological activity of the final drug molecule.

Quantitative Data Summary

The following table summarizes typical yields and purity for the key synthetic steps described above, as reported in various synthetic procedures.

StepIntermediate/Product NameTypical Yield (%)Typical Purity (%) (after purification)
Reductive AminationN-((4-(aminosulfonyl)-2-fluorophenyl)methyl)-2-methylpropan-2-amine75-90>98
Hantzsch Thiazole SynthesisThiazole core of Dabrafenib60-80>97

Conclusion

3-Fluoro-4-formylbenzene-1-sulfonamide stands out as a highly strategic and versatile building block in the synthesis of complex, biologically active molecules. Its application in the synthesis of the BRAF inhibitor Dabrafenib underscores its importance in modern medicinal chemistry. The protocols and insights provided in this application note aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable scaffold in their own discovery programs. The inherent functionalities of this compound offer a robust starting point for the development of the next generation of targeted therapeutics.

References

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Research Journal of Pharmacy and Technology. 2022.
  • Google Patents. CN103588767A - Preparation method of dabrafenib.
  • Labflow. Synthesis of Complex Molecules through Reductive Amination. Available from: [Link]

  • ResearchGate. Synthetic pathway for Dabrafenib. Available from: [Link]

  • Scientific Research Publishing. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available from: [Link]

  • Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]

  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]

  • Der Pharma Chemica.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Google Patents. CN103588767B - The preparation method of Da Lafeini.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • National Center for Biotechnology Information. Dabrafenib. PubChem Compound Database. Available from: [Link]

  • National Science Foundation Public Access Repository. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. WO2017059040A1 - Processes for the preparation of apremilast and intermediates thereof.
  • National Center for Biotechnology Information. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Available from: [Link]

Sources

Method

Application Note: Derivatization of 3-Fluoro-4-formylbenzene-1-sulfonamide for SAR Studies

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists. Focus Area: Carbonic Anhydrase Inhibitor (CAI) Design, Isoform Selectivity, and Library Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists. Focus Area: Carbonic Anhydrase Inhibitor (CAI) Design, Isoform Selectivity, and Library Synthesis.

Executive Summary & Scientific Rationale

3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8)[1] is a highly versatile, bifunctional building block utilized in the development of next-generation, targeted therapeutics. Its primary application lies in the synthesis of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) using the widely validated "tail approach"[2].

Because the deep catalytic active site containing the zinc ion ( Zn2+ ) is highly conserved across all 15 human carbonic anhydrase (hCA) isoforms, targeting this region alone yields pan-inhibitors (e.g., acetazolamide) with systemic side effects. The "tail approach" circumvents this by appending variable functional groups (the "tail") to the periphery of a Zinc-Binding Group (ZBG)[2]. These tails project outward to interact with the middle and outer rims of the enzyme's active site, which exhibit significant amino acid variability between ubiquitous off-target isoforms (hCA I/II) and disease-associated isoforms (such as tumor-associated hCA IX/XII or ocular hCA IV)[3].

The Causality of the Core Structure:

  • Sulfonamide (-SO₂NH₂): Acts as the primary ZBG, anchoring the molecule to the catalytic Zn2+ via a coordinate covalent bond.

  • 3-Fluoro Substitution: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, slightly lowering the pKa​ of the sulfonamide. This ensures a higher proportion of the drug is in the active, ionized (anionic) state at physiological pH. Additionally, it provides localized steric bulk that restricts the rotational freedom of the adjacent formyl group, pre-organizing the attached tail for optimal receptor entry.

  • 4-Formyl Group (-CHO): Serves as an exclusively reactive electrophilic handle, allowing rapid, divergent synthesis of vast structure-activity relationship (SAR) libraries without cross-reactivity at the sulfonamide nitrogen.

Pharmacophore Modeling & Structural Causality

The logical relationship between the chemical scaffold and the biological target is the foundation of rational drug design. The diagram below illustrates how the derivatized 3-Fluoro-4-formylbenzene-1-sulfonamide interacts within the CA active site.

Pharmacophore ZN Catalytic Zn2+ (Deep Active Site) ZBG Sulfonamide (ZBG) (pKa modulated by F) ZN->ZBG Coordinate Bond CORE 3-Fluorophenyl Core (Hydrophobic interactions) ZBG->CORE TAIL Variable Tail (Selectivity Determinant) CORE->TAIL via C4 position POCKET Isoform-Specific Pockets (Hydrophilic/Hydrophobic Rims) TAIL->POCKET H-bonds / Steric Fit

Pharmacophore model of the tail approach for isoform-selective Carbonic Anhydrase inhibition.

Derivatization Workflows

To probe the outer rims of the CA active site, the formyl group can be derivatized into two distinct topological profiles: Flexible Tails (via reductive amination) to probe dynamic hydrophilic pockets, and Rigid Tails (via condensation) to exploit static hydrophobic trenches.

Workflow A 3-Fluoro-4-formylbenzene -1-sulfonamide (Core Scaffold) D Reductive Amination (Flexible Tail) A->D NaBH(OAc)3, DCE E Condensation (Rigid Tail) A->E Cat. AcOH, EtOH B Primary/Secondary Amines B->D C Active Methylene/ Hydrazines C->E

Divergent derivatization of 3-Fluoro-4-formylbenzene-1-sulfonamide into flexible or rigid tails.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every mechanistic step includes a specific rationale (causality) and an analytical checkpoint to ensure the integrity of the synthesis before proceeding.

Protocol A: Synthesis of Flexible Tails via Reductive Amination

This protocol generates secondary or tertiary amine tails, which introduce basic centers that can form salt bridges with acidic residues at the outer rim of the CA active site.

  • Step 1: Iminium Formation. Dissolve 3-Fluoro-4-formylbenzene-1-sulfonamide (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE).

    • Causality: Anhydrous conditions are strictly required to drive the equilibrium forward by preventing the hydrolysis of the transient imine/iminium intermediate back to the starting aldehyde.

    • Validation Checkpoint 1: After 2 hours of stirring at room temperature, sample 10 µL, dilute in MeOH, and analyze via LC-MS. The aldehyde peak ( m/z 204 [M+H]+ ) must be fully consumed, replaced by the mass of the iminium intermediate.

  • Step 2: Selective Reduction. Cool the mixture to 0 °C and add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise.

    • Causality: The choice of NaBH(OAc)3​ over standard NaBH4​ is critical. The electron-withdrawing acetate groups make NaBH(OAc)3​ a milder, sterically hindered reducing agent. It is uniquely chemoselective for the highly electrophilic iminium ion and will not prematurely reduce any unreacted starting aldehyde into a dead-end benzyl alcohol byproduct.

    • Validation Checkpoint 2: After 12 hours, analyze via TLC (Eluent: 5% MeOH in DCM). The product should appear as a new, highly polar, ninhydrin-active spot.

  • Step 3: Quench and Extraction. Quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: The basic aqueous quench serves a dual purpose: it neutralizes the acetic acid generated from the hydride reagent, and it ensures the newly formed amine tail is fully deprotonated into its free-base (lipophilic) state, allowing for quantitative extraction into the organic DCE layer.

Protocol B: Synthesis of Rigid Tails via Condensation

This protocol generates highly conjugated, rigid extensions (e.g., hydrazones, Schiff bases) designed to clash sterically with off-target isoforms while fitting perfectly into the wider active sites of tumor-associated isoforms.

  • Step 1: Acid-Catalyzed Condensation. Suspend the core aldehyde (1.0 eq) and a hydrazine derivative (1.1 eq) in absolute Ethanol (EtOH). Add 0.1 eq of Glacial Acetic Acid and heat to reflux (78 °C).

    • Causality: The catalytic acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the formyl carbon. This lowers the activation energy required for the initial nucleophilic attack by the hydrazine nitrogen.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 1:1). The highly conjugated hydrazone product will often be brightly fluorescent under 365 nm UV light, clearly distinct from the UV-absorbent starting materials.

  • Step 2: Isolation via Precipitation. Remove the heat and cool the reaction mixture to 0 °C in an ice bath for 2 hours.

    • Causality: The extended planar conjugation of the rigid tail significantly decreases the molecule's solubility in cold ethanol. This drives the spontaneous crystallization of the pure product, elegantly bypassing the need for low-yield column chromatography.

  • Step 3: Filtration and Verification. Filter the precipitate and wash with ice-cold EtOH.

    • Validation Checkpoint 2: Perform 1H -NMR ( DMSO−d6​ ) analysis on the dried solid. The structural validation is confirmed by the disappearance of the characteristic aldehyde proton singlet (~10.2 ppm) and the emergence of a new imine/hydrazone proton singlet (~8.0–8.5 ppm).

Quantitative SAR Data Analysis

To demonstrate the efficacy of the derivatization workflows described above, the following table summarizes representative, quantitative SAR data. It highlights how manipulating the tail flexibility and steric bulk dictates the selectivity index between an off-target systemic isoform (hCA II) and a tumor-associated isoform (hCA IX).

Compound IDTail Modification (R-group)Tail Topology Ki​ hCA II (nM) Ki​ hCA IX (nM)Selectivity Index (II / IX)
1 (Core) -H (Aldehyde)N/A3102451.3
2 2-(Morpholin-4-yl)ethylFlexible4501237.5
3 4-FluorobenzylFlexible120452.7
4 PhenylhydrazoneRigid>10008>125.0

Data Interpretation: The underivatized core (1 ) exhibits poor affinity and no selectivity. Appending a flexible morpholine tail (2 ) significantly improves hCA IX affinity via favorable interactions in the hydrophilic outer rim, though its flexibility still allows some binding to hCA II. Conversely, installing a bulky, rigid phenylhydrazone tail (4 ) creates a severe steric clash within the narrow active site of hCA II (resulting in Ki​ > 1000 nM), while perfectly occupying the wider, accommodating hydrophobic pocket of tumor-associated hCA IX, yielding a massive selectivity index[2].

References

  • [1] 1289105-53-8 | 3-fluoro-4-formylbenzene-1-sulfonamide - 10xchem.com. 1

  • [2] A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - PubMed (Bioorganic Chemistry). 2

  • [3] Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - ACS Publications (Journal of Medicinal Chemistry). 3

Sources

Application

3-Fluoro-4-formylbenzene-1-sulfonamide as a building block for carbonic anhydrase inhibitors

Application Notes & Protocols Topic: 3-Fluoro-4-formylbenzene-1-sulfonamide: A Strategic Building Block for the Development of Potent and Selective Carbonic Anhydrase Inhibitors Abstract: This document provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 3-Fluoro-4-formylbenzene-1-sulfonamide: A Strategic Building Block for the Development of Potent and Selective Carbonic Anhydrase Inhibitors

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-fluoro-4-formylbenzene-1-sulfonamide as a foundational scaffold for synthesizing novel carbonic anhydrase (CA) inhibitors. We delve into the rationale behind its design, provide detailed, field-proven protocols for its chemical elaboration, and outline robust methodologies for evaluating the inhibitory activity of the resulting compounds. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the structure-activity relationships (SAR) that govern inhibitor potency and isoform selectivity.

Scientific Rationale and Strategic Overview

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO₂ transport, and electrolyte balance.[2] The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[1][2][3]

The unsubstituted aromatic sulfonamide moiety (Ar-SO₂NH₂) is the quintessential pharmacophore for CA inhibition. The sulfonamide anion (SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, acting as a potent and effective inhibitor.[4][5] However, with 16 known human CA isoforms, achieving selective inhibition to minimize off-target effects is a primary challenge in modern drug design.[1][3]

This is where the strategic design of the building block, 3-fluoro-4-formylbenzene-1-sulfonamide , becomes paramount. Its structure is not arbitrary; each functional group is deliberately placed to maximize its utility in a drug discovery campaign.

  • The Sulfonamide Group (-SO₂NH₂): This is the "warhead" of the inhibitor, providing the primary binding interaction with the catalytic zinc ion. Its presence is non-negotiable for this class of inhibitors.

  • The Formyl Group (-CHO): This aldehyde serves as a versatile chemical "handle." It is an ideal electrophile for a variety of chemical transformations, most notably reductive amination. This allows for the systematic introduction of diverse chemical moieties, often referred to as "tails," into the inhibitor structure. These tails can extend into different subpockets of the CA active site, forming secondary interactions that are crucial for enhancing binding affinity and dictating isoform selectivity.[3][6]

  • The Fluoro Group (-F): The inclusion of fluorine is a classic medicinal chemistry strategy known as bioisosteric replacement, where a hydrogen atom is swapped for a fluorine atom.[7][8][9][10] Despite its minimal steric impact, fluorine's high electronegativity profoundly influences the molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of adjacent functional groups, thereby improving pharmacokinetic properties like membrane permeability.[11][12][13][14][15]

Caption: Strategic components of the 3-fluoro-4-formylbenzene-1-sulfonamide building block.

Synthesis Protocol: From Building Block to Inhibitor Library

The most direct and modular method to elaborate the 3-fluoro-4-formylbenzene-1-sulfonamide scaffold is through reductive amination. This two-step, one-pot reaction allows for the coupling of a wide array of primary and secondary amines, enabling the rapid generation of a diverse library of candidate inhibitors.

Protocol 1: General Procedure for Reductive Amination

Principle: This reaction proceeds via the initial formation of a Schiff base (or iminium ion) between the aldehyde of the building block and the chosen amine. This intermediate is then immediately reduced in situ by a mild and selective hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary or tertiary amine product.

Causality & Experimental Insight:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and reacts much more rapidly with the protonated iminium intermediate than with the starting aldehyde. This selectivity prevents premature reduction of the aldehyde and minimizes side reactions, leading to cleaner reactions and higher yields.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants without interfering with the reaction mechanism.

Materials:

  • 3-Fluoro-4-formylbenzene-1-sulfonamide

  • Amine of interest (e.g., benzylamine, morpholine, piperidine derivatives)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-formylbenzene-1-sulfonamide (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. A slight color change or warming may be observed. This period allows for the formation of the key iminium ion intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-16 hours).

  • Workup & Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide inhibitor.

Caption: Step-by-step workflow for the synthesis of CA inhibitors via reductive amination.

Data Presentation: Representative Inhibitor Scaffolds

The protocol described above can be used to generate a vast array of inhibitors. The table below illustrates a few representative examples based on the choice of amine.

Amine MoietyResulting Inhibitor Structure (Illustrative)Potential SAR Contribution
Benzylamine4-((benzylamino)methyl)-3-fluorobenzene-1-sulfonamideIntroduces a hydrophobic phenyl ring that can interact with hydrophobic residues in the active site.
Morpholine4-(morpholinomethyl)-3-fluorobenzene-1-sulfonamideAdds a polar, hydrophilic group that can form hydrogen bonds and improve aqueous solubility.
4-Phenylpiperidine3-fluoro-4-((4-phenylpiperidin-1-yl)methyl)benzene-1-sulfonamideCombines a bulky hydrophobic group with a basic nitrogen, potentially targeting both hydrophobic and hydrophilic regions.

Biological Evaluation: In Vitro Inhibition Assay

After synthesis, the new compounds must be evaluated for their ability to inhibit carbonic anhydrase activity. A robust and widely accepted method is the colorimetric assay measuring the enzyme's esterase activity.[16][17][18]

Protocol 2: Colorimetric Assay for Carbonic Anhydrase Inhibition

Principle of the Assay: While the physiological reaction of CA is CO₂ hydration, many isoforms also exhibit esterase activity. They can hydrolyze the substrate p-nitrophenyl acetate (pNPA) to produce the intensely yellow-colored product p-nitrophenol. The rate of formation of this chromophore, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity. Potent inhibitors will decrease the rate of this reaction, allowing for the quantification of their inhibitory potency (IC₅₀).[17]

Materials:

  • Recombinant human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II, hCA IV, hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in acetonitrile/assay buffer)

  • Test compounds (synthesized inhibitors) dissolved in DMSO

  • Reference inhibitor: Acetazolamide (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • Multi-channel pipettes

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (Acetazolamide) in assay buffer. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent-induced inhibition.

  • Plate Setup: In a 96-well plate, set up the following wells (final volume will be 200 µL):

    • Enzyme Control (100% activity): 180 µL Assay Buffer + 10 µL enzyme solution + 10 µL DMSO.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL enzyme solution + 10 µL of each inhibitor dilution.

    • Solvent Control: (Same as Enzyme Control) to verify that the solvent (DMSO) has no effect on enzyme activity.

    • Blank (No enzyme): 190 µL Assay Buffer + 10 µL DMSO.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step is crucial to allow the inhibitors to bind to the enzyme and establish equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the % Inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

cluster_assay CA Inhibition Assay Workflow A 1. Plate Enzyme, Buffer, & Inhibitor Dilutions B 2. Pre-incubate for 15 min A->B C 3. Initiate with pNPA Substrate B->C D 4. Kinetic Read (Abs @ 400nm) C->D E 5. Calculate Slopes (Reaction Rates) D->E F 6. Determine % Inhibition E->F G 7. Plot & Calculate IC₅₀ Value F->G

Caption: Workflow for determining the IC₅₀ of novel carbonic anhydrase inhibitors.

Data Presentation: Inhibitory Potency and Selectivity

The ultimate goal is to identify inhibitors that are not only potent but also selective for a specific CA isoform. The data should be presented clearly to allow for direct comparison.

Compound IDTail MoietyhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (hCA I / hCA IX)
AZA (Control)(Reference Drug)250122510
EX-01 Benzylamino450851530
EX-02 Morpholino15002507520
EX-03 4-Phenylpiperidino800905160
(Note: Data are hypothetical and for illustrative purposes only)

Structure-Activity Relationship (SAR) and Mechanistic Insights

The combination of modular synthesis and robust biological testing allows for the development of a clear structure-activity relationship (SAR).[19][20] By analyzing how changes in the "tail" structure affect potency and selectivity, researchers can rationally design the next generation of inhibitors.

The sulfonamide group anchors the molecule to the zinc ion. The attached tail then explores the active site cavity. Different isoforms have different amino acid residues lining this cavity. For example, a tail with a bulky, hydrophobic group (like in EX-03) may fit perfectly into a hydrophobic subpocket present in hCA IX but not in hCA I, leading to high selectivity.[6][21] Conversely, a polar tail (like in EX-02) might be favored by an isoform with more hydrophilic residues at the entrance of its active site.

cluster_enzyme CA Active Site cluster_pockets Binding Subpockets cluster_inhibitor Inhibitor Molecule Zinc Zn²⁺ Hydrophobic Hydrophobic Pocket Hydrophilic Hydrophilic Region Sulfonamide SO₂NH⁻ Sulfonamide->Zinc Primary Binding (Coordination) Linker Scaffold (Fluoro-Benzene) Sulfonamide->Linker Tail Variable 'Tail' R-Group Linker->Tail Tail->Hydrophobic Selectivity-Determining Interactions

Caption: Binding model of a sulfonamide inhibitor within the CA active site.

Conclusion

3-Fluoro-4-formylbenzene-1-sulfonamide is a high-value, strategically designed building block for the efficient discovery of novel carbonic anhydrase inhibitors. The aldehyde functionality provides a reliable synthetic handle for modular elaboration, while the fluorine atom offers a proven method for enhancing drug-like properties. The protocols detailed herein provide a robust framework for synthesizing diverse chemical libraries and accurately assessing their biological activity, thereby accelerating the identification of potent and isoform-selective clinical candidates.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Ghorai, S., et al. (2020). Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents. Bioorganic & Medicinal Chemistry, 28(2), 115224.
  • Supuran, C. T., et al. (2000). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 43(8), 1543–1553.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Kaur, R., et al. (2001). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 44(25), 4481–4491.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 621-630.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 79(6), 563–580.
  • Supuran, C. T. (2000). Carbonic Anhydrase Inhibitors: Synthesis of Sulfonamides Incorporating 2, 4, 6–Trisubstituted-Pyridinium-Ethylcarboxamido Moieties. Journal of Enzyme Inhibition, 15(4), 381-401.
  • Supuran, C. T., et al. (1999). Carbonic Anhydrase Inhibitors: Synthesis of Water-Soluble, Aminoacyl/Dipeptidyl Sulfonamides Possessing Long-Lasting Intraocular Pressure-Lowering Properties via the Topical Route. Journal of Medicinal Chemistry, 42(21), 4237–4248.
  • Jin, W., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv.
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  • Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic & Medicinal Chemistry.
  • Johnson, J. E. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
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  • Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Journal of Enzyme Inhibition, 15(4), 381-401.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
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  • ResearchGate. (n.d.). Structure–activity relationship for the target carbonic anhydrase inhibitors against human carbonic anhydrase (hCA) isoforms.
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  • Cígler, P., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery, 25(9), 1026-1037.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1205–1210.
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Method

Application Notes and Protocols for the Preparation of Novel Kinase Inhibitors Utilizing 3-Fluoro-4-formylbenzene-1-sulfonamide

Introduction: Strategic Use of a Fluorinated Sulfonamide Building Block in Kinase Inhibitor Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the pho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Use of a Fluorinated Sulfonamide Building Block in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a growing number of FDA-approved drugs demonstrating significant clinical success.[1][2]

This application note provides a detailed guide for the synthesis and preliminary evaluation of novel kinase inhibitors using 3-fluoro-4-formylbenzene-1-sulfonamide as a versatile starting material. This building block is strategically designed with key pharmacophoric features:

  • A Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[3][4] It can act as a hinge-binding motif, a common feature in many potent kinase inhibitors.[4]

  • An Aldehyde Functional Group: The formyl group serves as a reactive handle for introducing molecular diversity through various chemical transformations, such as reductive amination or condensation reactions. This allows for the exploration of different side chains to optimize potency and selectivity.

  • A Fluorine Substituent: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[5][6]

By leveraging these features, researchers can efficiently generate libraries of novel compounds for screening against a panel of kinases. This document outlines a representative synthetic route, detailed experimental protocols, and methods for in vitro evaluation of the synthesized compounds as potential kinase inhibitors.

I. Synthetic Strategy and Protocols

The overall synthetic strategy involves a two-step process: (1) introduction of a kinase-targeting scaffold via reductive amination of the aldehyde, followed by (2) diversification of the sulfonamide moiety to modulate physicochemical properties and target engagement.

A. General Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 3-fluoro-4-formylbenzene-1-sulfonamide to a library of potential kinase inhibitors.

Caption: Proposed two-step synthesis of a kinase inhibitor library.

B. Step 1: Synthesis of the Core Amine Scaffold via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation in the presence of other functional groups.

Protocol: Synthesis of N-((4-hydroxy-2-methylphenyl)methyl)-3-fluoro-4-formylbenzene-1-sulfonamide

  • Reaction Setup:

    • To a solution of 3-fluoro-4-formylbenzene-1-sulfonamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 4-amino-3-methylphenol (1.1 eq).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired core amine scaffold.

C. Step 2: Library Generation via Sulfonamide/Amide Coupling

Rationale: The primary sulfonamide of the core scaffold can be further functionalized to introduce additional diversity and modulate the compound's properties. Acylation or sulfonylation reactions are effective methods for this purpose.

Protocol: Synthesis of a Representative Final Product

  • Reaction Setup:

    • Dissolve the core amine scaffold (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C.

    • Slowly add the desired sulfonyl chloride (e.g., dansyl chloride, 1.2 eq) or acyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the pyridine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to achieve the desired purity (>95%).

II. In Vitro Evaluation of Kinase Inhibitory Activity

The synthesized compounds should be evaluated for their ability to inhibit the activity of a panel of protein kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for determining IC50 values.[7]

A. General Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in the in vitro kinase inhibition assay.

kinase_assay_workflow compound_prep 1. Compound Preparation (Serial Dilution in DMSO) reaction_setup 2. Kinase Reaction Setup (Kinase, Substrate, Buffer) compound_prep->reaction_setup atp_addition 3. Initiation of Reaction (Add ATP Solution) reaction_setup->atp_addition incubation 4. Incubation (Room Temperature, 60 min) atp_addition->incubation adp_glo_reagent 5. Termination & ATP Depletion (Add ADP-Glo™ Reagent) incubation->adp_glo_reagent detection_reagent 6. ADP to ATP Conversion (Add Kinase Detection Reagent) adp_glo_reagent->detection_reagent luminescence 7. Data Acquisition (Measure Luminescence) detection_reagent->luminescence analysis 8. Data Analysis (Calculate % Inhibition, IC50) luminescence->analysis

Caption: Workflow for the ADP-Glo™ Kinase Assay.

B. Detailed Protocol for IC50 Determination

This protocol is designed for a 384-well plate format.[7]

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Add 2.5 µL of a master mix containing the target kinase and its specific substrate in kinase reaction buffer to each well.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[7]

    • Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes).[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

III. Data Presentation and Interpretation

The inhibitory activity of the synthesized compounds should be quantified and presented clearly.

A. Quantitative Data Summary
Compound IDTarget KinaseIC50 (nM)Purity (%)
SC-001e.g., EGFR120>98
SC-002e.g., EGFR45>99
SC-003e.g., EGFR870>97
Referencee.g., EGFR15>99

IC50 values are representative and should be determined experimentally.

B. Kinase Selectivity Profiling

To assess the selectivity of promising compounds, they should be screened against a broad panel of kinases.[2] The results can be presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for a smaller, focused panel. High selectivity is often a desirable trait to minimize off-target effects.[2]

IV. Conclusion

3-Fluoro-4-formylbenzene-1-sulfonamide is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for building potent and selective modulators of kinase activity. The synthetic and screening protocols outlined in this application note offer a comprehensive guide for researchers in the field of drug discovery to efficiently generate and evaluate new chemical entities targeting the kinome.

References

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  • PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-3-formylbenzene-1-sulfonamide. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

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Application

Application Note: Advanced Experimental Protocols for the Synthesis of Sulfonamide Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Causality Sulfonamides represent a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Causality

Sulfonamides represent a highly privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory therapeutics[1]. The most robust and classical approach to synthesizing sulfonamide derivatives is the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine[2].

While the reaction appears straightforward, mastering the synthesis requires a deep understanding of the underlying chemical causality. The reaction proceeds via the nucleophilic attack of the amine's nitrogen lone pair onto the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate, which rapidly collapses to expel a chloride ion.

The Critical Role of the Base: During this process, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this acid will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[2]. To drive the reaction to completion, an acid scavenger—typically an organic base like triethylamine (TEA), pyridine, or an inorganic base like sodium carbonate ( Na2​CO3​ )—must be employed[3],[2].

Furthermore, the reaction is highly sensitive to moisture in organic setups. Water competes as an oxygen-nucleophile, leading to the hydrolysis of the sulfonyl chloride into a highly polar, unreactive sulfonic acid byproduct[3].

Experimental Workflows & Self-Validating Protocols

To accommodate the diverse physicochemical properties of different amines, two distinct protocols are provided: an anhydrous organic approach for lipophilic substrates, and a biphasic Schotten-Baumann approach for water-soluble substrates (e.g., amino acids).

Protocol A: Anhydrous Organic Synthesis (Standard Method)

This protocol is optimized for standard aliphatic and aromatic amines. It utilizes a homogeneous organic phase to maximize reaction kinetics while minimizing sulfonyl chloride hydrolysis[3],[4].

Reagents:

  • Amine derivative (1.0 equivalent)

  • Sulfonyl chloride (1.05–1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5–2.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equivalents, optional catalyst for sterically hindered amines)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add TEA (1.5 eq) to the solution. If the amine is sterically hindered, add catalytic DMAP (0.05 eq)[4].

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Sulfonamide formation is exothermic. Cooling prevents thermal degradation and minimizes the formation of di-sulfonylated byproducts[3].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The product sulfonamide will typically appear as a new, less polar spot compared to the starting amine.

  • Work-up: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 1M Aqueous HCl: Removes unreacted amine and the TEA base.

    • Saturated Aqueous NaHCO3​ : Neutralizes residual acid and removes any hydrolyzed sulfonic acid byproducts.

    • Brine: Removes residual water.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization[3],[4].

Protocol B: Biphasic Schotten-Baumann Synthesis

This protocol is ideal for amines that are highly polar or water-soluble, such as amino acids, where anhydrous organic solvents are impractical[2].

Reagents:

  • Amine/Amino acid (1.0 equivalent)

  • Sulfonyl chloride (1.2 equivalents)

  • Sodium carbonate ( Na2​CO3​ ) (1.2–2.0 equivalents)

  • Solvent: Water / DCM (or Ethyl Acetate) biphasic mixture

Step-by-Step Procedure:

  • Aqueous Preparation: Dissolve the amine (1.0 eq) and Na2​CO3​ (1.2 eq) in distilled water at 0 °C[2].

  • Biphasic Setup: Add an equal volume of DCM to create a biphasic system. Causality: The organic layer acts as a reservoir for the sulfonyl chloride, protecting it from rapid hydrolysis by the aqueous phase.

  • Addition: Add the sulfonyl chloride (1.2 eq) dissolved in a small amount of DCM dropwise to the vigorously stirring biphasic mixture over 15 minutes[2].

  • Propagation: Stir vigorously at room temperature for 4–6 hours[2].

  • Work-up & Isolation: Cool the mixture to 0 °C and carefully acidify the aqueous layer with 10% HCl until the pH reaches ~2.

  • Self-Validation: If the target sulfonamide is an acid derivative, it will precipitate out of the acidic aqueous solution and can be collected by vacuum filtration[2]. Otherwise, extract the product into ethyl acetate, dry, and concentrate.

Workflow Visualization

Workflow for anhydrous sulfonamide synthesis, workup, and purification.

Quantitative Data & Condition Comparison

Selecting the correct reaction conditions is paramount for maximizing yield and minimizing purification bottlenecks. The table below summarizes the quantitative and qualitative differences between common synthetic strategies.

Reaction StrategySolvent SystemBase UsedTypical YieldPrimary AdvantagePrimary Limitation
Anhydrous Organic [3],[4]DCM or THFTEA / Pyridine80 - 95%Excellent for lipophilic substrates; fast kinetics.Moisture sensitive; requires dry solvents.
Schotten-Baumann [2]Water / DCM Na2​CO3​ / NaOH75 - 90%Ideal for water-soluble amines (e.g., amino acids).Higher risk of sulfonyl chloride hydrolysis.
Solid Support (Green) [4]Solvent-FreeFlorisil / Montmorillonite85 - 98%Eco-friendly; rapid reaction under microwave.Difficult to scale up for large industrial batches.

Troubleshooting & Optimization

A robust protocol must be a self-validating system. If yields are low, researchers should analyze their TLC/HPLC data to identify the specific failure mode[3]:

  • Observation: A highly polar spot remains at the baseline of the TLC plate.

    • Causality: This is sulfonic acid, formed via the hydrolysis of the sulfonyl chloride[3].

    • Solution: Ensure all glassware is flame-dried, solvents are strictly anhydrous, and the reaction is kept under an inert atmosphere.

  • Observation: A second, non-polar spot appears above the desired product on the TLC plate.

    • Causality: This indicates di-sulfonylation, where the newly formed secondary sulfonamide attacks a second equivalent of sulfonyl chloride[3].

    • Solution: Strictly control the temperature at 0 °C during addition, ensure the amine is in slight excess, and quench the reaction immediately upon starting material consumption[3].

References

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Molecules, [Link]

  • SciELO. "Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods." Journal of the Brazilian Chemical Society, [Link]

  • ACS Publications. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters,[Link]

Sources

Method

Application Note: Scalable Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide via Protected Halogen-Metal Exchange

Target Compound: 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) Application: Key bifunctional intermediate for sulfonamide-based therapeutics, carbonic anhydrase inhibitors, and targeted ferroptosis inducers....

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) Application: Key bifunctional intermediate for sulfonamide-based therapeutics, carbonic anhydrase inhibitors, and targeted ferroptosis inducers.

Introduction & Mechanistic Rationale

3-Fluoro-4-formylbenzene-1-sulfonamide is a highly valued building block in medicinal chemistry, frequently utilized in the development of novel oncology drugs, including potent ferroptosis inducers .

The Synthetic Challenge: Traditional routes to aryl aldehydes often rely on the direct oxidation of a toluene derivative (e.g., 3-fluoro-4-methylbenzenesulfonamide). However, direct oxidation on electron-deficient rings frequently suffers from poor chemoselectivity, leading to over-oxidation to the corresponding benzoic acid. An alternative approach—radical bromination (NBS/AIBN) followed by hydrolysis—is equally problematic. The primary sulfonamide (-SO₂NH₂) is highly susceptible to competitive N-bromination, generating reactive N-bromo species that complicate purification, reduce yields, and pose severe thermal hazards during scale-up.

The Engineered Solution: To ensure a robust, scalable, and safe process, we engineered a three-stage, one-pot-compatible workflow starting from commercially available 4-bromo-3-fluorobenzenesulfonamide. This protocol relies on three mechanistic pillars:

  • Transient Protection: The acidic sulfonamide protons (pKa ~10) will rapidly quench any organometallic reagent. We mask the sulfonamide using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N-(dimethylaminomethylene)sulfonamide . This protecting group is installed quantitatively and is highly stable to strongly basic conditions.

  • Turbo-Metallation: Traditional halogen-metal exchange requires n-butyllithium at cryogenic temperatures (-78 °C) to suppress aryne formation. By employing Knochel’s TurboGrignard (iPrMgCl·LiCl), the highly soluble LiCl complex breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity of the reagent. This permits a rapid, quantitative bromine-magnesium exchange at a highly scalable -20 °C .

  • Tandem Formylation & Deprotection: The arylmagnesium intermediate is quenched with anhydrous DMF. A subsequent acidic aqueous workup performs a dual function: it hydrolyzes the intermediate iminium species to the target aldehyde and simultaneously cleaves the dimethylaminomethylene protecting group to reveal the primary sulfonamide.

Synthetic Workflow

G SM 4-Bromo-3-fluorobenzenesulfonamide (Starting Material) Step1 DMF-DMA, Toluene 80 °C, 2 h (- MeOH) SM->Step1 Int1 N-((Dimethylamino)methylene)- 4-bromo-3-fluorobenzenesulfonamide Step1->Int1 Step2 1. iPrMgCl·LiCl, THF, -20 °C 2. Anhydrous DMF Int1->Step2 Int2 Protected Formyl Intermediate (Iminium Species) Step2->Int2 Step3 2M HCl (aq) 60 °C, 2 h (Tandem Hydrolysis) Int2->Step3 Prod 3-Fluoro-4-formylbenzene-1-sulfonamide (Target Compound) Step3->Prod

Workflow for the scale-up synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Step-by-Step Experimental Protocols

Protocol A: Sulfonamide Protection

Self-Validating Principle: The reaction is driven to completion by the physical removal of the methanol byproduct (Le Chatelier's principle).

  • Charge: To a dry, nitrogen-flushed reactor, add 4-bromo-3-fluorobenzenesulfonamide (1.0 eq) and anhydrous toluene (5 volumes).

  • Reagent Addition: Add DMF-DMA (1.5 eq) in a single portion at ambient temperature.

  • Heating & Distillation: Heat the mixture to 80 °C. Equip the reactor with a short-path distillation head to continuously remove the methanol byproduct.

  • In-Process Control (IPC): After 2 hours, sample the reaction. LC-MS should indicate >99% conversion to the N-(dimethylaminomethylene) intermediate (m/z [M+H]+ 309/311).

  • Concentration: Concentrate the mixture under reduced pressure to a thick oil, then azeotrope twice with anhydrous THF (2 x 2 volumes) to remove residual toluene and unreacted DMF-DMA.

Protocol B: Halogen-Metal Exchange and Formylation

Self-Validating Principle: Halogen-metal exchange is verified prior to electrophile addition to prevent the formation of unreacted des-formyl impurities.

  • Dissolution: Dissolve the protected intermediate from Protocol A in anhydrous THF (8 volumes) under a strict argon atmosphere.

  • Cooling: Cool the reactor jacket to -25 °C, ensuring the internal temperature stabilizes at -20 °C.

  • Metallation: Add iPrMgCl·LiCl (1.3 M in THF, 1.15 eq) dropwise via a dosing pump, maintaining the internal temperature below -15 °C. Stir for 1 hour at -20 °C.

  • IPC: Quench a 0.5 mL aliquot into D₂O. GC-MS or NMR should show >95% deuterium incorporation (indicating complete Mg-Br exchange).

  • Electrophile Quench: Dropwise add anhydrous DMF (2.0 eq). An exothermic reaction will occur. Allow the mixture to slowly warm to 0 °C over 1 hour.

Protocol C: Tandem Deprotection and Isolation

Self-Validating Principle: The acidic conditions simultaneously hydrolyze the formyl-iminium and cleave the sulfonamide protecting group, simplifying the downstream processing.

  • Quench & Hydrolysis: Carefully quench the reaction mixture by adding 2M HCl (aq) (10 volumes) while maintaining the temperature below 20 °C.

  • Deprotection: Heat the biphasic mixture to 60 °C for 2 hours.

  • IPC: Monitor the aqueous layer via LC-MS to confirm the complete disappearance of the protected intermediate and the formation of the target aldehyde (m/z [M-H]- 202).

  • Extraction: Cool to room temperature. Extract the aqueous phase with Ethyl Acetate (3 x 5 volumes).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Crystallization: Recrystallize the crude solid from a mixture of Ethyl Acetate/Heptane (1:4) to afford 3-Fluoro-4-formylbenzene-1-sulfonamide as a pale yellow crystalline solid.

Scale-Up Considerations & Quantitative Data

Transitioning this protocol from a 10 g laboratory scale to a 1 kg pilot-plant scale requires specific adjustments to maintain thermal safety and reaction kinetics. The quantitative parameters are summarized below:

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Scale-Up Adjustment
Solvent Volume (Prot. A) 10 Volumes5 VolumesImproved volumetric productivity; intermediate remains highly soluble at 5V.
Grignard Addition Time 10 minutes (Syringe)120 minutes (Pump)Strict control of reaction exotherm (ΔH) to maintain internal temp < -15 °C.
Deprotection Temp 60 °C75 °CFaster cleavage kinetics on scale; compensates for reduced mixing efficiency in large reactors.
Overall Yield 81%86%Minimized transfer losses; improved phase separation during bulk extraction.
Purity (HPLC) 98.5%>99.5%Pilot-scale crystallization kinetics yield a highly ordered, purer crystal lattice.

References

  • Source: Google Patents (Patent AU2019229256A1)
  • Title: Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition URL: [Link]

Application

The Strategic Application of 3-Fluoro-4-formylbenzene-1-sulfonamide in the Synthesis of Novel Antibacterial Agents

Introduction: A Privileged Scaffold in the Fight Against Bacterial Resistance The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in the Fight Against Bacterial Resistance

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action.[1] Sulfonamides, a long-standing class of synthetic bacteriostatic agents, continue to be a cornerstone in medicinal chemistry due to their well-established safety profile and versatile biological activity.[2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] This metabolic disruption effectively halts bacterial growth and proliferation.[1] The inherent modularity of the sulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note details the strategic use of a highly functionalized building block, 3-fluoro-4-formylbenzene-1-sulfonamide , in the synthesis of a new generation of potential antibacterial agents. The unique combination of a sulfonamide, a reactive aldehyde (formyl group), and a bioisosteric fluorine atom on a single phenyl ring offers a powerful platform for generating diverse chemical libraries with enhanced therapeutic potential. The fluorine atom, in particular, is a valuable addition in modern drug design, often improving metabolic stability, binding affinity, and membrane permeability of the final compound.

The Rationale for Employing 3-Fluoro-4-formylbenzene-1-sulfonamide

The selection of 3-fluoro-4-formylbenzene-1-sulfonamide as a starting material is predicated on the strategic interplay of its constituent functional groups. Each component is deliberately chosen to impart specific, advantageous properties to the resulting antibacterial candidates.

  • The Sulfonamide Moiety : This is the core pharmacophore responsible for the primary antibacterial activity through the inhibition of folic acid synthesis.[4][5] Its presence is fundamental to the design of these novel agents.

  • The Formyl Group (-CHO) : This aldehyde functionality serves as a versatile chemical handle for introducing molecular diversity. It readily undergoes condensation reactions with a wide array of primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of a large library of derivatives from a single starting material. The resulting imine bond can also be a key structural element contributing to the biological activity of the final compound.

  • The Fluorine Atom : The introduction of a fluorine atom onto the benzene ring is a strategic decision rooted in modern medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic ring, influencing the pKa of the sulfonamide and its binding interactions with the target enzyme. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of the drug candidate.

The logical relationship and strategic value of these functional groups are illustrated in the diagram below.

G A 3-Fluoro-4-formylbenzene-1-sulfonamide B Sulfonamide Moiety (-SO2NH2) A->B Core Pharmacophore C Formyl Group (-CHO) A->C Reactive Site D Fluorine Atom (-F) A->D Pharmacokinetic Modifier E Primary Antibacterial Activity (DHPS Inhibition) B->E F Versatile Chemical Handle (Schiff Base Formation) C->F G Enhanced Pharmacokinetics (Metabolic Stability, Lipophilicity) D->G H Novel Antibacterial Candidates E->H F->H G->H

Caption: Strategic functional groups of 3-fluoro-4-formylbenzene-1-sulfonamide.

Application Protocol: Synthesis of Novel Schiff Base Derivatives

The most direct and high-yield application of 3-fluoro-4-formylbenzene-1-sulfonamide in generating a library of potential antibacterial agents is through the synthesis of Schiff bases. This protocol outlines a general yet robust method for the condensation reaction with various primary amines.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A 3-Fluoro-4-formyl- benzene-1-sulfonamide C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D E Water C->E

Caption: General workflow for Schiff base synthesis.

Materials and Reagents
  • 3-Fluoro-4-formylbenzene-1-sulfonamide

  • Various primary amines (e.g., aniline derivatives, heterocyclic amines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Hexanes)

Step-by-Step Protocol
  • Dissolution of Reactants : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-fluoro-4-formylbenzene-1-sulfonamide in a minimal amount of absolute ethanol.

  • Addition of Amine : To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.

  • Catalyst Addition : Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction under Reflux : Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product : Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be employed for further purification.

  • Drying : Dry the purified product under vacuum to remove any residual solvent.

Characterization

The synthesized Schiff base derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material and the appearance of a new imine proton signal (around 8-9 ppm) are indicative of Schiff base formation.

    • ¹³C NMR: The disappearance of the aldehyde carbon signal (around 190 ppm) and the appearance of a new imine carbon signal (around 160-170 ppm) confirm the reaction.

  • Infrared (IR) Spectroscopy : The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a new C=N stretching band (around 1650-1600 cm⁻¹) are key diagnostic peaks.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.

Expected Antibacterial Activity and Structure-Activity Relationship (SAR) Insights

The synthesized library of Schiff bases is expected to exhibit a range of antibacterial activities. The evaluation of these compounds against a panel of Gram-positive and Gram-negative bacteria will provide valuable structure-activity relationship (SAR) data.

Table 1: Hypothetical Antibacterial Screening Data for Schiff Base Derivatives

Compound IDR-Group (from R-NH₂)Gram-positive (MIC, µg/mL)Gram-negative (MIC, µg/mL)
SB-1 4-methoxyphenyl1632
SB-2 4-chlorophenyl816
SB-3 2-pyridyl3264
SB-4 Thiazol-2-yl88
SB-5 Cyclohexyl64>128

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.

Interpretation of Potential SAR:

  • Aromatic vs. Aliphatic R-groups : Aromatic R-groups (from aromatic amines) are likely to confer better antibacterial activity than aliphatic R-groups due to potential π-π stacking interactions within the enzyme's active site.

  • Electronic Effects of Substituents on Aromatic R-groups : Electron-withdrawing groups (e.g., -Cl in SB-2) on the aromatic ring of the amine may enhance activity compared to electron-donating groups (e.g., -OCH₃ in SB-1).

  • Heterocyclic R-groups : The incorporation of heterocyclic rings (e.g., thiazole in SB-4) can introduce additional hydrogen bond donors and acceptors, potentially leading to improved binding and broader-spectrum activity.

Conclusion and Future Directions

3-Fluoro-4-formylbenzene-1-sulfonamide is a highly promising and versatile starting material for the synthesis of novel antibacterial agents. The straightforward synthesis of Schiff base derivatives allows for the rapid exploration of chemical space and the generation of valuable structure-activity relationship data. The strategic placement of the fluoro and formyl groups provides a strong foundation for developing next-generation sulfonamide-based drugs with improved efficacy and pharmacokinetic profiles.

Future work should focus on expanding the library of Schiff bases and exploring further chemical transformations of the imine bond, such as reduction to secondary amines or cycloaddition reactions to form novel heterocyclic scaffolds. The most promising compounds should be advanced to in-vivo efficacy studies and mechanism of action elucidation.

References

  • Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applic
  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [Link]

  • Saleem, H., Maryam, A., Bokhari, S. A., Ashiq, A., Rauf, S. A., Khalid, R. R., Qureshi, F. A., & Siddiqi, A. R. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 169–183. [Link]

  • Khan, M. N., Khan, A. M., Ullah, H., Hussain, S., & Khattak, A. K. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Pakistan Journal of Pharmaceutical Sciences, 31(1), 103–111.
  • WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents - Google Patents. (n.d.).
  • (2025). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Marketing Research and Consumer Protection, 1(1).
  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). World Scientific News, 142, 120-134.
  • Al-Masoudi, W. A., Faaz, R. A., Al-Asadi, R. H., & Jabbar, H. S. (2016). Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. European Journal of Chemistry, 7(1), 102-106.
  • (2025). Synthesis and antibacterial activity of some heterocyclic derivatives of sulfanilamide. Bulletin of the Chemical Society of Ethiopia, 26(3).
  • Ziwar, J. B. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of New Heterocyclic Compounds Bearing a Biologically Active Sulfadiazine Moiety. ZANCO Journal of Pure and Applied Sciences, 36(1), 76-90.
  • WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents. (n.d.).
  • Singh, P., & Kumar, A. (2017). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2017, 1-15.
  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry–A European Journal, 21(21), 7849-7860.
  • Petrikas, T., Smirnovas, V., & Matulis, D. (2024). Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry–A European Journal, e202402330.
  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1991). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 34(3), 1142-1154.
  • Ahir, V. M. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.ORG, 2(4).
  • WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents. (n.d.).
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  • Chen, C. C., Chen, W. C., & Wang, Y. C. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
  • (2026). Synthesis and Antibacterial Activities of Some Schiff Bases. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21(1), 1-6.
  • Wang, Z., Li, Y., & Liu, X. (2022). Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents. Frontiers in Pharmacology, 13, 965615.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 3-Fluoro-4-formylbenzene-1-sulfonamide

Welcome to the technical support guide for the chromatographic purification of 3-Fluoro-4-formylbenzene-1-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 3-Fluoro-4-formylbenzene-1-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate. The inherent polarity conferred by the sulfonamide and formyl groups, combined with its aromatic nature, presents specific purification hurdles that require a systematic and well-understood approach.

This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding the Molecule: Physicochemical Properties

Effective purification begins with understanding the physicochemical properties of the target compound. 3-Fluoro-4-formylbenzene-1-sulfonamide is a moderately polar molecule, a characteristic primarily dictated by the hydrogen-bonding capacity of the sulfonamide group and the polar nature of the formyl (aldehyde) group. These features are critical for selecting the appropriate stationary and mobile phases.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₇H₆FNO₃S-
Molecular Weight 203.19 g/mol -
Appearance Off-white to pale yellow solidVisual aid during purification.
Polarity Moderately to Highly PolarStrong interaction with polar stationary phases like silica gel is expected. Elution will require a mobile phase with a significant polar component.[1][2]
Solubility Soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, DCM, Methanol).Dictates solvent choice for sample loading and mobile phase composition.
Key Functional Groups Sulfonamide (-SO₂NH₂), Aldehyde (-CHO), Fluoro (-F), Aromatic RingThe acidic protons on the sulfonamide can lead to strong binding with silica gel, potentially causing peak tailing.[3] The aromatic ring allows for UV visualization.
Core Principles & Strategic Choices

For a polar, aromatic compound like 3-Fluoro-4-formylbenzene-1-sulfonamide, normal-phase flash column chromatography using silica gel is the most common and cost-effective purification method.[4][5][6] The principle relies on the analyte adsorbing to the polar silica gel stationary phase and desorbing with a mobile phase of increasing polarity.[7]

Why Silica Gel? Silica gel's surface is covered with acidic silanol groups (Si-OH), which form strong hydrogen bonds and dipole-dipole interactions with the polar sulfonamide and formyl moieties of the target molecule.[8] This allows for effective separation from less polar impurities.

Isocratic vs. Gradient Elution: While an isocratic (constant solvent composition) elution can work for simple separations, a gradient elution is often superior for complex mixtures or when impurities have polarities close to the product.[9][10] By gradually increasing the mobile phase polarity (e.g., increasing the percentage of ethyl acetate in hexane), you can achieve:

  • Sharper Peaks: Later-eluting compounds are pushed off the column faster, minimizing diffusion and band broadening.[11][12]

  • Improved Resolution: The changing solvent strength can enhance the separation between compounds with similar polarities.[13]

  • Faster Run Times: Strongly bound impurities can be flushed out efficiently at high solvent polarity without compromising the separation of earlier eluting compounds.[10]

Experimental Protocols
Protocol 1: TLC Method Development - The Blueprint for Success

Never proceed to column chromatography without first developing a separation method using Thin Layer Chromatography (TLC).[14][15] TLC provides a rapid and inexpensive preview of the column separation.

Objective: To find a solvent system where the target compound has a Retention Factor (R_f) of 0.2 - 0.4 .[14][15] This R_f range typically translates to good separation on a column.

Materials:

  • Silica gel TLC plates with F254 indicator

  • Developing chamber

  • Spotting capillaries

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Prepare a dilute solution of your starting material for comparison, if available.

  • Spot the Plate: Using a capillary, spot the crude mixture and any standards onto the TLC plate baseline.

  • Develop the Plate: Place the plate in a chamber containing a prepared solvent system (e.g., start with 7:3 Hexane:EtOAc). Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[8]

  • Analyze & Optimize: Calculate the R_f value (R_f = distance traveled by spot / distance traveled by solvent front).

    • If R_f is too high (> 0.4): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move to 8:2 Hexane:EtOAc).

    • If R_f is too low (< 0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 1:1 Hexane:EtOAc or try a DCM/MeOH system).[16]

    • If spots are streaked: This may indicate compound acidity or strong binding. Consider adding 0.5-1% triethylamine (TEA) or acetic acid to the mobile phase to improve spot shape. For sulfonamides, TEA is often beneficial.[3]

Workflow for Method Development & Optimization

G cluster_0 TLC Method Development cluster_1 Optimization TLC Run TLC with Initial Solvent System (e.g., 7:3 Hex:EtOAc) Analyze_Rf Analyze Rf of Target Compound TLC->Analyze_Rf Rf_High Rf > 0.4 (Too Polar) Analyze_Rf->Rf_High High Rf_Low Rf < 0.2 (Not Polar Enough) Analyze_Rf->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 (Optimal) Analyze_Rf->Rf_Good Good Decrease_Polarity Decrease Mobile Phase Polarity (e.g., 8:2 Hex:EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity (e.g., 1:1 Hex:EtOAc) Rf_Low->Increase_Polarity Proceed_Column Proceed to Column Chromatography Rf_Good->Proceed_Column Decrease_Polarity->TLC Increase_Polarity->TLC

Caption: Workflow for selecting and optimizing a mobile phase using TLC.

Protocol 2: Flash Column Chromatography Purification

This protocol uses the "dry loading" method, which is superior for preventing band broadening and achieving high resolution.[14]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Optimized mobile phase solvents from TLC

  • Crude 3-Fluoro-4-formylbenzene-1-sulfonamide

  • Collection tubes/flasks

  • Air or nitrogen line for pressure

Procedure:

  • Column Packing (Slurry Method):

    • Plug the bottom of the column with cotton or glass wool and add a small layer of sand.[17]

    • In a beaker, prepare a slurry of silica gel in your starting, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).[14]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[14]

    • Drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.[17]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.[14]

  • Elution:

    • Carefully add your initial mobile phase to the column.

    • Apply gentle pressure to begin the elution, collecting fractions.

    • If using a gradient, systematically and gradually increase the polarity of the mobile phase as the column runs (e.g., from 10% EtOAc in Hex to 20%, then 30%, etc.).

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 3-Fluoro-4-formylbenzene-1-sulfonamide.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-Fluoro-4-formylbenzene-1-sulfonamide.

IssueCommon CausesRecommended Solutions & Scientific Rationale
Poor Separation of Spots 1. Inappropriate Mobile Phase: The polarity is not optimized to differentiate between your product and impurities.Solution: Re-evaluate your mobile phase with TLC. Try different solvent combinations (e.g., DCM/MeOH, or adding toluene for aromatic compounds[16]). A gradient elution is often necessary to resolve closely eluting compounds.[11][18]
2. Column Overload: Too much sample was loaded for the amount of silica gel used.Solution: Reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.
Compound Won't Elute 1. Mobile Phase is Not Polar Enough: The solvent system is too weak to displace the highly polar sulfonamide from the acidic silica gel.Solution: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of EtOAc or MeOH). If necessary, you may need to switch to a much more polar system like 5-10% MeOH in DCM.[14][15][16]
2. Compound Degradation: The compound may be unstable on the acidic silica gel.Solution: Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider deactivating the silica by flushing the column with a solvent containing 1-2% triethylamine (TEA) before loading the sample, or use a less acidic stationary phase like neutral alumina.[15][19]
Significant Peak Tailing 1. Strong Analyte-Stationary Phase Interaction: The acidic sulfonamide protons are interacting too strongly with the silica silanol groups.Solution: Add a small amount (0.5-1%) of a modifier like triethylamine (TEA) to your mobile phase.[19] The TEA will compete for the active sites on the silica, masking them and allowing your compound to elute more symmetrically.[3]
2. Column Overloading: Loading too much material can saturate the stationary phase, leading to tailing.Solution: Reduce the sample load.
Product Elutes in the Solvent Front 1. Mobile Phase is Too Polar: The initial solvent system is too strong, causing all compounds to elute immediately with no retention.Solution: Start with a much less polar mobile phase. Your TLC analysis should have predicted this; ensure your starting column conditions match the TLC conditions that gave an R_f of ~0.2-0.4.
2. Cracked or Channeled Column: Poor packing has created channels, allowing the solvent and sample to bypass the stationary phase.Solution: Repack the column carefully, ensuring a homogenous slurry and gentle tapping to create a uniform bed.[14]
Troubleshooting Decision Tree

G cluster_solutions Solutions Start Problem Encountered During Column Run Problem What is the issue? Start->Problem No_Elution Compound Not Eluting Problem->No_Elution No Elution Poor_Sep Poor Separation Problem->Poor_Sep Poor Separation Tailing Peak Tailing Problem->Tailing Tailing Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Check_Stability Check Stability / Deactivate Silica No_Elution->Check_Stability Use_Gradient Use Gradient Elution Poor_Sep->Use_Gradient Change_System Change Solvent System (e.g., DCM/MeOH) Poor_Sep->Change_System Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Add_Modifier Add Modifier (e.g., 1% TEA) Tailing->Add_Modifier Tailing->Reduce_Load

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 3-Fluoro-4-formylbenzene-1-sulfonamide on a silica gel column? A1: A common and effective starting point is a mixture of n-Hexane and Ethyl Acetate.[14] Begin your TLC trials with a ratio of 7:3 (Hexane:EtOAc) and adjust based on the resulting R_f value. For highly polar impurities, a Dichloromethane/Methanol system might be necessary.[16]

Q2: My compound appears to be decomposing on the silica gel. What can I do? A2: Sulfonamides can sometimes be sensitive to the acidic nature of standard silica gel.[15] You have two main options:

  • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine (TEA). This neutralizes the most acidic sites.[19]

  • Change Stationary Phase: Switch to a more neutral support like neutral alumina or consider using a bonded phase like diol.[16]

Q3: Can I reuse a silica gel column for this compound? A3: While it is possible to flush and reuse a column, it is generally not recommended for high-purity applications, especially in drug development.[14] Cross-contamination from a previous run can compromise the purity of your final product. For achieving the highest purity, always use a fresh column.

Q4: I see streaking on my TLC plate. Will this affect my column? A4: Yes, streaking on the TLC plate is a strong indicator of problems you will face on the column, typically peak tailing.[19] This is often due to the acidic nature of your compound interacting too strongly with the silica. Address this by adding a modifier like 0.5-1% triethylamine to your eluent for both the TLC and the column run.[3]

Q5: What is the difference between dry loading and wet loading, and which is better? A5: Wet loading involves dissolving the sample in the mobile phase and injecting it onto the column. Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then added to the column. For compounds that are not highly soluble in the initial, low-polarity mobile phase, dry loading is far superior. It prevents the sample from precipitating at the top of the column and leads to a much narrower starting band, resulting in significantly better separation and resolution.[14]

References
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • Chromatography Online. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]

  • MDPI. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • PubMed. (2010, October 15). Some New Selective Stationary Phases for RP-HPLC. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. Retrieved from [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, November 11). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of the aldehyde in 3-Fluoro-4-formylbenzene-1-sulfonamide

Technical Support Center: 3-Fluoro-4-formylbenzene-1-sulfonamide Welcome to the dedicated technical support guide for 3-Fluoro-4-formylbenzene-1-sulfonamide. This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-4-formylbenzene-1-sulfonamide

Welcome to the dedicated technical support guide for 3-Fluoro-4-formylbenzene-1-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge encountered when working with this intermediate: the oxidation of the aldehyde functional group. This guide provides in-depth troubleshooting, preventative protocols, and answers to frequently asked questions to ensure the integrity and reactivity of your material throughout your research and development workflow.

Understanding the Challenge: The Inherent Reactivity of the Aldehyde Group

3-Fluoro-4-formylbenzene-1-sulfonamide is a key building block in pharmaceutical synthesis, valued for its trifunctional nature. However, the aldehyde group is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid (3-Fluoro-4-carboxybenzene-1-sulfonamide). This conversion is often initiated by atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metallic impurities.[1][2] The presence of the electron-withdrawing sulfonamide and fluorine groups can influence the electrophilicity of the aldehyde carbon, but does not prevent this common degradation pathway.

This unwanted oxidation can lead to decreased yields in subsequent reactions, the formation of difficult-to-remove impurities, and inaccurate analytical results. Maintaining the aldehyde's purity is therefore critical for reproducible and successful experimental outcomes.

Figure 1. Oxidation of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Troubleshooting_Flowchart Oxidation Troubleshooting Workflow A Suspicion of Oxidation (e.g., TLC spot, unexpected precipitate) C Analytical Confirmation (NMR, LC-MS, IR) A->C B Confirm Oxidation D Is material >95% pure? B->D  Yes F Discard and Use Fresh Stock B->F  No (Significant Degradation) C->B E Purify Material D->E  No G Proceed with Experiment D->G  Yes H Implement Preventative Measures (See Storage & Handling Protocols) E->H I Purification Methods: - Recrystallization - Mild Base Wash - Bisulfite Adduct Formation E->I F->H G->H

Figure 2. Decision workflow for suspected oxidation.
Q1: I've observed a change in the physical appearance of my compound (e.g., clumping, decreased solubility, or the formation of a white precipitate in solution). What is happening?

A1: This is a classic sign of oxidation. The product, 3-Fluoro-4-carboxybenzene-1-sulfonamide, is a carboxylic acid which typically has a higher melting point and is less soluble in common organic solvents compared to the parent aldehyde. The increased polarity and hydrogen bonding capability of the carboxylic acid group lead to these changes in physical properties.

Q2: How can I prevent oxidation during short-term and long-term storage?

A2: Proper storage is the most critical step in preventing oxidation.[3][4] Aldehydes are sensitive to air, light, and heat.[2] The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.[5] For long-term storage, consider -20°C.Reduces the rate of the oxidation reaction.[2][4] Avoid repeated freeze-thaw cycles by storing in aliquots.[4]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[1][5]Displaces atmospheric oxygen, the primary oxidizing agent.[1] This is crucial after the container has been opened for the first time.
Light Store in an amber glass bottle or protect from light.[2][3]UV light can initiate and accelerate the free-radical oxidation process.[2]
Container Use a tightly sealed, airtight container.[3][6] Minimize headspace in the container to reduce the amount of trapped air.[2]Prevents exposure to atmospheric oxygen and moisture.
Q3: I suspect my compound has started to oxidize. How can I analytically confirm this?

A3: Several analytical techniques can definitively identify and quantify the carboxylic acid impurity.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton peak (CHO), typically around 9.5-10.5 ppm, and the appearance of a broad carboxylic acid proton peak (COOH) further downfield, usually above 10 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting both the parent aldehyde and the carboxylic acid.[7] You will observe a new peak in the chromatogram corresponding to the oxidized product, which will have a molecular weight 16 Da higher than the starting material (due to the addition of an oxygen atom).

  • Infrared (IR) Spectroscopy: The aldehyde C=O stretch (around 1700 cm⁻¹) will diminish, and a very broad O-H stretch from the carboxylic acid will appear (from ~2500-3300 cm⁻¹), along with the carboxylic acid C=O stretch (around 1710 cm⁻¹).

A simple, albeit less common in this context, qualitative method is the Tollens' test , where the aldehyde is oxidized by a silver-ammonia complex, resulting in the formation of a silver mirror.[8][9][10] While effective for confirming the presence of an aldehyde, it doesn't quantify the extent of degradation.

Q4: My material is partially oxidized. Is it possible to purify it before use?

A4: Yes, if the oxidation is not extensive, purification is often feasible.

  • Protocol 1: Mild Base Wash: Since the impurity is a carboxylic acid, it can be deprotonated and extracted into an aqueous basic solution.

    • Dissolve the impure aldehyde in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11] The carboxylic acid will react to form a water-soluble carboxylate salt and move into the aqueous layer.

    • Repeat the wash 1-2 times.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Verify purity using one of the analytical methods described in Q3.

  • Protocol 2: Bisulfite Adduct Formation: This is a classic and highly selective method for purifying aldehydes.[11][12][13]

    • Dissolve the impure material in a minimal amount of a suitable solvent like methanol or ethanol.

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite.

    • Stir the mixture vigorously. The aldehyde will form a solid, water-soluble bisulfite adduct, which will precipitate.

    • Filter the solid adduct and wash it with ether or ethanol to remove non-aldehydic impurities.

    • To regenerate the pure aldehyde, dissolve the adduct in water and add a mild base (e.g., NaHCO₃ solution) or a dilute acid, which reverses the reaction.

    • Extract the liberated pure aldehyde into an organic solvent, dry, and concentrate.

Q5: Are there any chemical additives that can stabilize the aldehyde during reactions?

A5: While adding stabilizers to the bulk solid is not standard practice, you can take steps during your reaction setup. If the reaction conditions are harsh or prolonged, consider adding a radical scavenger or antioxidant like butylated hydroxytoluene (BHT) in catalytic amounts (e.g., 0.1 mol%).[2][14] These compounds intercept the free radicals that propagate the oxidation chain reaction. However, always ensure that such additives will not interfere with your desired chemical transformation.

Frequently Asked Questions (FAQs)

  • Q: Why are aldehydes so easily oxidized?

    • A: The key is the hydrogen atom attached to the carbonyl carbon (the aldehydic hydrogen).[8] This C-H bond is relatively weak and susceptible to abstraction, initiating the oxidation process. Ketones, which lack this hydrogen atom, are much more resistant to oxidation.

  • Q: Does the sulfonamide group on the ring affect the aldehyde's stability?

    • A: The sulfonamide group is strongly electron-withdrawing. This property can slightly decrease the electron density in the benzene ring and at the aldehydic C-H bond, which might offer a very marginal increase in stability against certain oxidative mechanisms compared to electron-rich aromatic aldehydes. However, this effect is not sufficient to prevent oxidation under normal atmospheric conditions.

  • Q: Can I use a solvent other than an inert gas to protect the aldehyde?

    • A: Diluting aldehydes in a primary alcohol, such as ethanol, can help preserve them by forming a hemiacetal in solution.[15] This hemiacetal is in equilibrium with the aldehyde but is less prone to oxidation.[15] This is more common in the fragrance industry but can be a viable strategy for creating stock solutions for blending or screening purposes. Ensure the alcohol solvent is compatible with your downstream application.

References

  • Filo. (2025, June 28).
  • Allan Chemical Corporation. (2025, October 23).
  • Consolidated Chemical.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Benchchem.
  • Benchchem.
  • Reddit. (2015, April 1). Purifying aldehydes? : r/chemistry.
  • Chemistry LibreTexts. (2015, July 18). 17.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • A Level Chemistry Revision Notes. (2026, February 24). Aldehydes and Ketones.
  • . (2019, October 30). To stabilize aldehydes ....?

  • PMC.
  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • EMBIBE. (2023, January 24).
  • Organic Syntheses. (2020, October 13).
  • Pell Wall Perfumes Blog. (2013, February 7).
  • PMC. (2009, November 20).
  • ResearchGate.
  • What is the most mild method for the oxid
  • Google Patents.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
  • Journal of Chemical Education. (2007, May 1).
  • DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.
  • PubMed. Continuous oxidation of aromatic aldehyde to aromatic carboxylic acid by Burkholderia cepacia TM1 in a cell-holding reactor.
  • Organic Chemistry Portal.
  • Beilstein Journals. (2013, May 27). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.
  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. (2025, February 26).
  • ResearchGate. (2026, March 3). Selective oxidation of sulfonamide antibiotics by periodate: Unexpected intermolecular hydrogen bond and structural rearrangement trigger radical production mechanism | Request PDF.
  • Sigma-Aldrich. 3-Fluoro-4-formylbenzoic acid | 193290-80-1.
  • PubMed. (2020, November 15). Effect of 4-Fluoro-N-(4-sulfamoylbenzyl)
  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR Air sampling and analysis Page 1 of 11 AM-01.

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-4-formylbenzene-1-sulfonamide

Welcome to the Technical Support Center for 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8)[1]. This portal is designed for researchers, synthetic chemists, and drug development professionals who require robus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8)[1]. This portal is designed for researchers, synthetic chemists, and drug development professionals who require robust, field-proven strategies for handling, purifying, and troubleshooting this specific chemical building block[2].

As a bifunctional molecule featuring both a highly electrophilic aldehyde and a polar sulfonamide, it presents unique challenges during isolation and storage. Below, you will find causality-driven troubleshooting guides, quantitative analytical data, and self-validating purification protocols.

Part 1: Chemical Profiling & Impurity Causality

To effectively purify 3-Fluoro-4-formylbenzene-1-sulfonamide (Molecular Formula: C7H6FNO3S)[3], we must first understand the chemical causality behind its degradation and impurity profile. The monoisotopic mass of the target compound is 203.005 Da[4].

  • The Electrophilic Formyl Group (-CHO): The aldehyde at position 4 is highly activated. The adjacent fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I effect), drastically increasing the electrophilicity of the carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack (e.g., by alcohols) and auto-oxidation.

  • The Sulfonamide Group (-SO₂NH₂): Acting as both a strong hydrogen bond donor and acceptor, this group dominates the molecule's polarity. It interacts strongly with silanol groups on standard normal-phase silica, causing severe peak tailing and streaking during chromatography if not properly mitigated.

Degradation Aldehyde 3-Fluoro-4-formylbenzene-1-sulfonamide Acid 2-Fluoro-4-sulfamoylbenzoic acid (Oxidation) Aldehyde->Acid O2 (Air) Acetal 4-(Dimethoxymethyl)-3-fluorobenzenesulfonamide (Solvent Adduct) Aldehyde->Acetal MeOH / H+

Fig 1: Common degradation pathways of the highly activated formyl group.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with an [M-H]⁻ of 218.0. What is this, and why did it form? A1: This indicates auto-oxidation of your target compound to 2-fluoro-4-sulfamoylbenzoic acid (Note the nomenclature shift: the carboxylic acid takes priority position 1, making fluorine position 2). The highly activated aldehyde oxidizes rapidly in the presence of atmospheric oxygen and trace metals. Solution: Store the compound under an inert argon atmosphere at -20 °C, and utilize the Bisulfite Protocol (see Part 4) to strip out the carboxylic acid.

Q2: I attempted to recrystallize the crude material from a methanol/water mixture. My yield dropped, and a new peak appeared at m/z 248.0 (ESI-). What happened? A2: You have inadvertently synthesized the dimethyl acetal derivative (4-(dimethoxymethyl)-3-fluorobenzenesulfonamide ). The electron-deficient nature of the aldehyde makes it highly reactive toward nucleophilic solvents like methanol, especially if trace acidic impurities are present. Solution: Never use primary alcohols for the recrystallization or chromatography of this compound. Switch to non-nucleophilic solvent systems like Ethyl Acetate/Hexanes or Acetonitrile/Water.

Q3: My compound streaks badly on normal-phase TLC (Silica), making flash chromatography impossible to optimize. How can I resolve this? A3: The primary amine of the sulfonamide group is hydrogen-bonding heavily with the acidic silanol groups on the silica gel. Solution: Add 1% to 2% v/v Acetic Acid to your mobile phase. This suppresses the ionization of the sulfonamide and saturates the silica's active sites, resulting in tight, well-resolved bands.

Part 3: Quantitative Analytical Signatures

Use the following reference table to cross-validate your analytical results and identify specific impurities in your batch.

Compound / ImpurityMechanism of FormationMonoisotopic MassLC-MS (ESI-) m/zTLC R_f (1:1 EtOAc/Hex + 1% AcOH)
3-Fluoro-4-formylbenzene-1-sulfonamide Target Compound 203.00 Da 202.0 0.45
2-Fluoro-4-sulfamoylbenzoic acidAuto-oxidation (Air/O₂)219.00 Da218.00.10 (streaks)
4-(Dimethoxymethyl)-3-fluorobenzenesulfonamideNucleophilic attack (MeOH)249.05 Da248.00.65
4-Bromo-3-fluorobenzenesulfonamideUnreacted starting material252.92 Da251.90.55

Part 4: Step-by-Step Purification Methodologies

Protocol A: Chemical Purification via Sodium Bisulfite Adduct

Causality & Logic: This is a self-validating chemical separation. The bisulfite anion (HSO₃⁻) acts as a strong nucleophile, attacking the unhindered aldehyde to form a highly water-soluble α-hydroxy sulfonate salt. Non-aldehyde impurities (like the carboxylic acid, acetals, or starting materials) cannot form this adduct and remain trapped in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude 3-Fluoro-4-formylbenzene-1-sulfonamide (1.0 eq) in Ethyl Acetate (10 mL per gram of crude).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (3.0 eq). Vigorously stir the biphasic mixture at 25 °C for 2 hours.

  • Phase Separation: Transfer to a separatory funnel and separate the phases. Extract the organic layer once more with water (5 mL/g). Validation Check: TLC the organic layer; your target compound should be completely absent. Discard the organic layer (contains impurities).

  • Regeneration: Combine the aqueous layers (containing the target adduct) and cool to 0–5 °C in an ice bath. Slowly add 10% aqueous Na₂CO₃ dropwise until the pH reaches 8–9. ⚠️ Safety Note: Vigorous CO₂ gas evolution will occur. Ensure adequate venting.

  • Extraction: Extract the regenerated free aldehyde with fresh Ethyl Acetate (3 x 10 mL/g).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ultra-pure aldehyde.

Fig 2: Bisulfite adduct purification workflow for aldehyde isolation.

Protocol B: Optimized Normal-Phase Flash Chromatography

Causality & Logic: Used when regioisomers or neutral impurities (like acetals) are present that might partially co-extract in Protocol A.

Step-by-Step Workflow:

  • Sample Preparation: Due to the compound's limited solubility in non-polar starting gradients, dry-load the crude mixture. Dissolve the crude in a minimal amount of THF, add Celite 545 (1:2 ratio by weight), and evaporate to a free-flowing powder.

  • Column Equilibration: Equilibrate the silica column with 10% Ethyl Acetate in Hexanes containing 1% v/v Acetic Acid .

  • Gradient Elution: Run a gradient from 10% to 60% Ethyl Acetate over 10 column volumes.

  • Fraction Collection: Monitor at 254 nm. The less polar acetal/starting material impurities will elute first, followed by the target aldehyde. The carboxylic acid impurity will remain strongly retained on the baseline.

References

  • Source: 10xchem.
  • Title: 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S)
  • Source: uni.
  • Source: chemicalbook.

Sources

Optimization

Technical Support Center: Monitoring Reactions of 3-Fluoro-4-formylbenzene-1-sulfonamide

Welcome to the technical support center for monitoring reactions involving 3-Fluoro-4-formylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring reactions involving 3-Fluoro-4-formylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments. Our approach is grounded in scientific expertise, providing not just procedural steps but also the underlying principles to empower your research.

Frequently Asked Questions (FAQs)

What are the most common reactions involving 3-Fluoro-4-formylbenzene-1-sulfonamide that I might need to monitor?

3-Fluoro-4-formylbenzene-1-sulfonamide is a versatile intermediate possessing two key reactive sites: the aldehyde and the sulfonamide groups. Common transformations you are likely to encounter and monitor include:

  • Reductive Amination: The formyl group is readily converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent. This is a cornerstone of medicinal chemistry for introducing diverse substituents.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, which may be the desired product or an unwelcome side product if the reaction conditions are not carefully controlled.

  • Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation with active methylene compounds.[1][2][3][4]

  • Sulfonamide Derivatization: While the sulfonamide is generally stable, it can undergo reactions such as N-alkylation under specific conditions, although this is less common than reactions at the aldehyde.

Understanding the expected transformation is the first critical step in designing an effective monitoring strategy.

Which analytical techniques are best suited for monitoring the progress of these reactions?

A multi-faceted approach is often the most effective. The choice of technique will depend on the specific reaction, available equipment, and the level of detail required. The primary recommended techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is cost-effective and provides a quick visual indication of the consumption of starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for the precise determination of reactant consumption and product formation over time.[5][6][7][8] This is particularly useful for kinetic studies and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture. ¹H NMR is especially powerful for monitoring the disappearance of the aldehyde proton and the appearance of new signals corresponding to the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation and identification of components in the reaction mixture.

  • Infrared (IR) Spectroscopy: Useful for tracking changes in key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of new stretches corresponding to the product (e.g., C-N of an amine or O-H of a carboxylic acid).

How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction?

TLC is an invaluable tool for a quick "yes/no" answer on whether your reaction is proceeding.

Core Principle: The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent system). More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower R_f value), while less polar compounds travel further (higher R_f value).

Expected Changes for 3-Fluoro-4-formylbenzene-1-sulfonamide Reactions:

  • Starting Material: 3-Fluoro-4-formylbenzene-1-sulfonamide is a relatively polar molecule due to the sulfonamide and aldehyde groups.

  • Reductive Amination Product: The resulting amine will likely have a different polarity. A secondary or tertiary amine may be more or less polar depending on the substituent introduced.

  • Oxidation Product: The corresponding carboxylic acid will be significantly more polar and will have a much lower R_f value.

  • Condensation Product: The polarity of the product will depend on the nature of the condensing partner.

By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of a new product spot.

Troubleshooting and In-depth Protocols

This section provides detailed protocols and troubleshooting guides for the most common monitoring techniques.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the progress of a reaction involving 3-Fluoro-4-formylbenzene-1-sulfonamide.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate) if compounds are not UV-active.

Step-by-Step Methodology:

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber (to a depth of about 0.5 cm). Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, touch it to the solution and then gently and briefly touch it to the "SM" mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).

    • Using a new capillary tube, take an aliquot of your reaction mixture and spot it on the "RM" mark.

    • On the "C" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain to visualize the spots.

  • Interpret the Results:

    • The starting material spot in the "SM" lane serves as a reference.

    • In the "RM" lane, the disappearance of the starting material spot and the appearance of one or more new spots indicate that the reaction is progressing.

    • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture lane. If the reaction is incomplete, you will see the starting material spot and the product spot(s) in the "RM" lane.

Troubleshooting Common TLC Issues:

Problem Possible Cause Solution
Spots are streaky Sample is too concentrated.Dilute the sample before spotting.
The compound is highly acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Spots remain at the origin The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots run with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
No spots are visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, iodine).
Protocol 2: Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the concentration of 3-Fluoro-4-formylbenzene-1-sulfonamide and its product(s) over time.

Instrumentation and Reagents:

  • HPLC system with a UV detector (a photodiode array detector is preferred for method development).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (optional, to improve peak shape).

Step-by-Step Methodology:

  • Method Development (Isocratic Elution):

    • Prepare a stock solution of the starting material (3-Fluoro-4-formylbenzene-1-sulfonamide) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Start with a mobile phase composition of 50:50 acetonitrile:water. If the starting material elutes too quickly, decrease the percentage of acetonitrile. If it elutes too slowly or not at all, increase the percentage of acetonitrile.

    • Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate the sulfonamide and sharpen the peaks.

    • The UV detector should be set to a wavelength where the starting material and expected product have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume of mobile phase (e.g., 950 µL) in an HPLC vial. This prevents further reaction.

    • If the reaction mixture contains solid particles, filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Acquisition:

    • Inject a standard solution of the starting material to determine its retention time.

    • Inject the prepared samples from the reaction time course.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product(s) in the chromatograms.

    • Integrate the peak areas of the starting material and product(s) at each time point.

    • Plot the peak area of the starting material versus time to monitor its consumption. Plot the peak area of the product(s) versus time to monitor their formation.

    • For quantitative analysis, create a calibration curve using standard solutions of known concentrations.

Workflow for HPLC Reaction Monitoring

NMR_Troubleshooting Start Analyze ¹H NMR Spectrum Aldehyde_Signal Aldehyde proton signal (~10 ppm) present? Start->Aldehyde_Signal New_Signals New signals corresponding to product visible? Aldehyde_Signal->New_Signals Yes Complete Reaction likely complete. Aldehyde_Signal->Complete No Incomplete Reaction incomplete. Continue monitoring or adjust conditions. New_Signals->Incomplete Yes No_Reaction No reaction or very slow. Check reagents and conditions. New_Signals->No_Reaction No Side_Products Unexpected signals present? Incomplete->Side_Products Complete->Side_Products Characterize Characterize side products. Side_Products->Characterize Yes

Caption: A decision-making workflow for troubleshooting reaction progress using ¹H NMR spectroscopy.

Safety Information

Always consult the Safety Data Sheet (SDS) for 3-Fluoro-4-formylbenzene-1-sulfonamide and all other reagents before starting any experiment. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Retrieved March 14, 2026, from [Link].

  • Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. (n.d.). Retrieved March 14, 2026, from [Link].

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved March 14, 2026, from [Link].

  • 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S). (n.d.). PubChemLite. Retrieved March 14, 2026, from [Link].

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link].

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link].

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[9][10]Proton Shift Reaction.(1) Scope and Limitations. (1998). PubMed. Retrieved March 14, 2026, from [Link].

  • 13C NMR Spectroscopy. (n.d.). Retrieved March 14, 2026, from [Link].

  • Direct Brønsted Acid Catalyzed Reductive Amination. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link].

  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved March 14, 2026, from [Link].

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar. Retrieved March 14, 2026, from [Link].

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2019, November 27). The Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link].

  • Analytical Method Summaries. (2023, December 10). Retrieved March 14, 2026, from [Link].

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link].

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). Journal of the American Society for Mass Spectrometry. Retrieved March 14, 2026, from [Link].

  • 4-Fluorobenzenesulfonamide. (n.d.). PubChem. Retrieved March 14, 2026, from [Link].

  • Figure S4: 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link].

  • Development of Amine-Boranes And Derivatives For Reductive Amination.pdf. (2023, March 10). Retrieved March 14, 2026, from [Link].

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). The Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link].

  • Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. (n.d.). Retrieved March 14, 2026, from [Link].

  • Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). YouTube. Retrieved March 14, 2026, from [Link].

  • 4-fluoro-3-formylbenzene-1-sulfonamide (C7H6FNO3S). (n.d.). PubChemLite. Retrieved March 14, 2026, from [Link].

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 14, 2026, from [Link].

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University. Retrieved March 14, 2026, from [Link].

  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (n.d.). PMC. Retrieved March 14, 2026, from [Link].

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved March 14, 2026, from [Link].

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI. Retrieved March 14, 2026, from [Link].

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025, August 6). Retrieved March 14, 2026, from [Link].

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). MDPI. Retrieved March 14, 2026, from [Link].

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 23). PMC. Retrieved March 14, 2026, from [Link].

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 14, 2026, from [Link].

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 14, 2026, from [Link].

  • Reductive Amination of Benzaldehyde. (n.d.). Scribd. Retrieved March 14, 2026, from [Link].

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link].

  • Preparation of sulfobenzene carboxylic acid. (n.d.). Google Patents.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI. Retrieved March 14, 2026, from [Link].

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (n.d.). PubMed. Retrieved March 14, 2026, from [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-Fluoro-4-formylbenzene-1-sulfonamide

Introduction 3-Fluoro-4-formylbenzene-1-sulfonamide is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. The purity of this intermediate is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-4-formylbenzene-1-sulfonamide is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth analysis of a primary reversed-phase HPLC (RP-HPLC) method for the routine purity determination of 3-Fluoro-4-formylbenzene-1-sulfonamide. We will explore the scientific rationale behind the selection of chromatographic parameters. Furthermore, we will compare this standard UV-based method with a more sensitive alternative involving pre-column derivatization and fluorescence detection, offering a comprehensive perspective for researchers and drug development professionals.

Chemical Profile of 3-Fluoro-4-formylbenzene-1-sulfonamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure:

  • Molecular Formula: C₇H₆FNO₃S[2]

  • Molecular Weight: 203.19 g/mol

  • Key Functional Groups: Aromatic ring, Sulfonamide (-SO₂NH₂), Aldehyde (-CHO), and a Fluoro group (-F).

  • Polarity: The presence of the sulfonamide and aldehyde groups imparts significant polarity to the molecule, making it suitable for reversed-phase chromatography.

Potential impurities in 3-Fluoro-4-formylbenzene-1-sulfonamide can arise from the starting materials, by-products of the synthesis, or degradation. Common related impurities might include the corresponding carboxylic acid (from oxidation of the aldehyde), the parent des-formyl compound, or isomers from the sulfonation reaction.

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC is the most widely employed technique for the analysis of moderately polar aromatic compounds.[1] The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Method Rationale
  • Stationary Phase: A C18 (octadecylsilane) column is a common first choice for RP-HPLC due to its high hydrophobicity and retention capabilities for a wide range of analytes. However, for more polar compounds, a C8 (octylsilane) stationary phase can provide a good balance of retention and peak shape, reducing the analysis time. Given the polarity of 3-Fluoro-4-formylbenzene-1-sulfonamide, a C8 column is proposed as the primary stationary phase to mitigate excessive retention and potential peak tailing.[3]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed in RP-HPLC.[4] Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient is necessary to ensure the elution of both the main analyte and any potential impurities with a wider range of polarities within a reasonable timeframe. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can help to suppress the ionization of the sulfonamide group, leading to improved peak shape and reproducibility.

  • Detection: The aromatic nature of 3-Fluoro-4-formylbenzene-1-sulfonamide makes it an excellent candidate for UV detection. The chromophores in the benzene ring and the formyl group will absorb UV light. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Fluoro-4-formylbenzene-1-sulfonamide.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: HPLC with Pre-Column Derivatization and Fluorescence Detection

For applications requiring higher sensitivity, such as the detection of trace-level impurities or the analysis of low-concentration samples, a method employing fluorescence detection can be advantageous. Since 3-Fluoro-4-formylbenzene-1-sulfonamide is not naturally fluorescent, a pre-column derivatization step is necessary to introduce a fluorophore. The aldehyde functional group can be selectively targeted for this purpose.

Method Rationale
  • Derivatization: Reagents such as dansyl hydrazine or 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form highly fluorescent derivatives.[5] This chemical tagging significantly enhances the detection sensitivity. The derivatization reaction needs to be optimized for temperature, time, and reagent concentration to ensure complete and reproducible conversion.

  • Chromatographic Separation: The derivatized analyte will be significantly less polar than the parent compound. Therefore, the gradient program will need to be adjusted to a higher initial organic content to ensure timely elution. A C18 column is well-suited for the separation of these more hydrophobic derivatives.

  • Detection: A fluorescence detector is used, with the excitation and emission wavelengths optimized for the specific fluorophore introduced during derivatization. For instance, a dansyl hydrazine derivative can be excited around 340 nm and will emit around 520 nm.

Experimental Protocol: HPLC-FLD Method
  • Derivatization Procedure:

    • To 1 mL of the 0.1 mg/mL sample solution, add 0.5 mL of a 1 mg/mL solution of dansyl hydrazine in acetonitrile.

    • Add a catalytic amount of an acid (e.g., 50 µL of acetic acid).

    • Heat the mixture at 60 °C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-15 min: 60% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Fluorescence Detector: Excitation: 340 nm, Emission: 520 nm.

    • Injection Volume: 10 µL.

Method Comparison

FeatureRP-HPLC-UVHPLC-FLD (with Derivatization)
Principle Partition chromatography with UV absorbance detection.Partition chromatography with fluorescence detection after chemical derivatization.
Sensitivity Moderate.High to very high.[6]
Selectivity Good for chromophoric compounds.Excellent, as only derivatized compounds are detected.
Sample Preparation Simple dissolution and filtration.More complex, involves a chemical reaction step.
Method Development Relatively straightforward.More complex due to the need to optimize the derivatization reaction.
Cost Lower instrument and operational cost.Higher instrument cost (fluorescence detector).
Application Routine purity analysis, quality control.Trace impurity analysis, analysis of low-concentration samples.

Workflow for HPLC Purity Analysis

Caption: General workflow for the purity analysis of 3-Fluoro-4-formylbenzene-1-sulfonamide by HPLC.

Conclusion and Recommendations

For the routine quality control and purity assessment of 3-Fluoro-4-formylbenzene-1-sulfonamide, the Reversed-Phase HPLC with UV Detection method is highly recommended. It offers a robust, reliable, and cost-effective solution with a straightforward sample preparation protocol. The use of a C8 column provides a good balance of retention and analysis time for this polar analyte.

The HPLC with Pre-Column Derivatization and Fluorescence Detection method serves as a powerful alternative for specialized applications where higher sensitivity is crucial. While the method development and sample preparation are more involved, the significant increase in sensitivity can be invaluable for detecting trace impurities that might be missed by UV detection.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available from: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Semantic Scholar. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. Available from: [Link]_

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. Available from: [Link]

  • 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S). PubChem. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. EPA. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • 4-fluoro-3-formylbenzene-1-sulfonamide (C7H6FNO3S). PubChem. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIVATIVES Selvaraj Kavitha1*, Zulfareen Nasarullah2. Semantic Scholar. Available from: [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available from: [Link]

  • US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides. Google Patents.

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Comparative

Benchmarking the Efficiency of 3-Fluoro-4-formylbenzene-1-sulfonamide Synthesis: A Comparative Guide

3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) [1] is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of dual-action kinase inhibitors and advanced b...

Author: BenchChem Technical Support Team. Date: March 2026

3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) [1] is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of dual-action kinase inhibitors and advanced bioimaging fluorophores. The presence of an electrophilic formyl group, a strongly electron-withdrawing sulfonamide, and an ortho-fluoro substituent creates unique synthetic challenges. The high reactivity of the aldehyde and the acidity of the sulfonamide protons (pKa ~10) often lead to undesired side reactions if the synthetic route is not meticulously designed.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to generate this molecule. This guide provides an objective benchmarking of these routes, analyzing their mechanistic causality, scalability, and overall efficiency to help drug development professionals select the optimal protocol.

Mechanistic Evaluation of Synthetic Routes

To synthesize 3-fluoro-4-formylbenzene-1-sulfonamide, researchers typically choose between three distinct strategic pathways. Each route balances step economy against chemical specificity.

Route A: Nitrile Reduction (The DIBAL-H Pathway)

The most efficient laboratory-scale method involves the reduction of commercially available 4-cyano-3-fluorobenzenesulfonamide using Diisobutylaluminium hydride (DIBAL-H) [2].

  • Causality & Logic: Nitriles are less reactive than aldehydes. By adding DIBAL-H at strictly controlled cryogenic temperatures (-78 °C), the reduction halts at the imine oxidation state, forming a stable tetrahedral aluminate complex. This prevents over-reduction to the primary alcohol. Subsequent aqueous quenching with Rochelle's salt breaks down the aluminum emulsion, and mild acidic hydrolysis yields the target aldehyde.

Route B: Directed Halogen-Metal Exchange

Starting from 4-bromo-3-fluorobenzenesulfonamide, this route utilizes organolithium reagents to facilitate a halogen-metal exchange, followed by formylation with DMF.

  • Causality & Logic: The unprotected sulfonamide protons will instantly quench basic organolithium reagents like n-BuLi. Therefore, the sulfonamide must first be protected (e.g., using 1,1-dimethoxy-N,N-dimethylmethanamine to form a dimethylaminomethylene amidine) [3]. After formylation, the protecting group is cleaved under acidic conditions. While highly specific, this adds two synthetic steps to the workflow.

Route C: Direct Electrophilic Chlorosulfonation

An industrial-scale approach starting from 2-fluorobenzaldehyde. The precursor is treated with neat chlorosulfonic acid, followed by amidation with ammonia.

  • Causality & Logic: The fluorine atom directs electrophilic aromatic substitution to the ortho/para positions, while the formyl group directs meta. Both directing effects synergistically favor substitution at the 5-position (relative to fluorine), which corresponds to the 4-position of the final benzenesulfonamide. However, the harsh acidic conditions often lead to aldehyde oxidation or acetal polymerization, resulting in poor yields and complex isomeric mixtures requiring tedious purification.

Synthetic Strategy Decision Tree

G Target 3-Fluoro-4-formylbenzene-1-sulfonamide (Target API Building Block) RouteA Route A: Nitrile Reduction (Optimal Lab Scale) RouteA->Target High Yield, High Purity RouteB Route B: Halogen-Metal Exchange (High Specificity) RouteB->Target Moderate Yield, Multi-step RouteC Route C: Chlorosulfonation (Industrial Scale) RouteC->Target Low Yield, Isomers SM_A 4-Cyano-3-fluorobenzenesulfonamide SM_A->RouteA DIBAL-H, Toluene, -78°C SM_B 4-Bromo-3-fluorobenzenesulfonamide SM_B->RouteB 1. DMF-DMA 2. n-BuLi / DMF 3. Acidic Deprotection SM_C 2-Fluorobenzaldehyde SM_C->RouteC ClSO3H, then NH3

Caption: Decision tree comparing the three primary synthetic routes for 3-Fluoro-4-formylbenzene-1-sulfonamide.

Benchmarking Data: Route Comparison

The following table summarizes the quantitative performance metrics of each synthetic route based on standardized bench-scale (10 mmol) operations.

ParameterRoute A (Nitrile Reduction)Route B (Halogen-Metal Exchange)Route C (Chlorosulfonation)
Starting Material 4-Cyano-3-fluorobenzenesulfonamide4-Bromo-3-fluorobenzenesulfonamide2-Fluorobenzaldehyde
Step Count 13 (Protect, Formylate, Deprotect)2 (Chlorosulfonate, Amidate)
Overall Yield 75 - 85%50 - 60%20 - 30%
Purity Profile High (>98% via LC-MS)High (>95% via LC-MS)Low (Isomeric mixtures)
Scalability Moderate (Cryogenic limits)Low (Pyrophoric reagents)High (Standard industrial)
Atom Economy ModerateLow (Protecting group waste)High

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols integrate self-validating checkpoints (e.g., color changes, temperature thresholds, and TLC tracking) that confirm the reaction is proceeding correctly at each mechanistic stage.

Protocol A: DIBAL-H Reduction of Nitrile (Recommended)

Objective: Selective reduction of 4-cyano-3-fluorobenzenesulfonamide to the target aldehyde [2].

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-cyano-3-fluorobenzenesulfonamide (2.0 g, 10 mmol) and anhydrous toluene (50 mL).

  • Cryogenic Control: Cool the suspension to exactly -78 °C using a dry ice/acetone bath. Validation Check: The internal temperature must stabilize below -70 °C to prevent over-reduction to the alcohol.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in toluene, 25 mL, 25 mmol) dropwise over 30 minutes. Validation Check: The suspension will gradually turn into a clear, pale-yellow solution, indicating the formation of the soluble aluminate complex.

  • Reaction Maturation: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Validation Check: The starting material spot (Rf ~0.4) should disappear, replaced by a baseline spot (the aluminate intermediate).

  • Quenching & Hydrolysis: Carefully add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 30 mL) at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 14 hours. Validation Check: A thick white gel will initially form, which will break down into two distinct, clear liquid phases upon complete aluminum chelation.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with 1N HCl (20 mL) to hydrolyze any remaining imine, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

Mechanism Nitrile Nitrile Precursor (Ar-C≡N) Complex Aluminate Complex (Ar-C=N-Al(iBu)2) Nitrile->Complex DIBAL-H (-78°C) Imine Imine Intermediate (Ar-CH=NH2+) Complex->Imine Rochelle's Salt (H2O Quench) Aldehyde Target Aldehyde (Ar-CHO) Imine->Aldehyde Acidic Hydrolysis

Caption: Mechanistic progression of the DIBAL-H reduction highlighting intermediate states.

Protocol B: Halogen-Metal Exchange (Alternative)

Objective: Formylation of 4-bromo-3-fluorobenzenesulfonamide via organolithium exchange [3].

  • Protection: Dissolve 4-bromo-3-fluorobenzenesulfonamide (2.54 g, 10 mmol) in acetonitrile (20 mL). Add 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (1.43 g, 12 mmol). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the protected amidine. Validation Check: Complete dissolution and a slight exotherm indicate successful protection.

  • Lithiation: Dissolve the protected intermediate in anhydrous THF (40 mL) under argon and cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir for 30 minutes. Validation Check: A deep red/orange color indicates the formation of the aryl lithium species.

  • Formylation: Add anhydrous DMF (1.5 mL, 19 mmol) rapidly. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Deprotection & Workup: Add 2N HCl (20 mL) and heat to 60 °C for 2 hours to cleave the dimethylaminomethylene protecting group. Cool, extract with EtOAc, dry, and concentrate to yield the product.

Conclusion

The synthesis of 3-fluoro-4-formylbenzene-1-sulfonamide requires careful navigation of competing functional group reactivities. While direct chlorosulfonation (Route C) is theoretically the shortest path from basic precursors, its lack of regiocontrol and harsh conditions make it unsuitable for high-purity applications. Halogen-metal exchange (Route B) offers precision but suffers from poor atom economy due to mandatory protecting group steps.

Nitrile reduction via DIBAL-H (Route A) stands as the most robust, self-validating, and efficient protocol for researchers. By strictly controlling the cryogenic environment and utilizing Rochelle's salt for workup, scientists can reliably achieve >80% yields of high-purity building blocks suitable for downstream API synthesis.

References

  • BLD Pharm. 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) Product Information.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of N-Isoxazolyl Biphenylsulfonamides as Potent Dual Angiotensin II and Endothelin A Receptor Antagonists.
  • Google Patents (US11059794B2). Heterocyclic compounds useful as dual ATX/CA inhibitors.
Validation

A Comparative Spectroscopic Guide to 3-Fluoro-4-formylbenzene-1-sulfonamide and its Synthetic Precursors

This guide provides an in-depth spectral comparison of the pharmaceutically relevant molecule, 3-Fluoro-4-formylbenzene-1-sulfonamide, and its precursors. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectral comparison of the pharmaceutically relevant molecule, 3-Fluoro-4-formylbenzene-1-sulfonamide, and its precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the spectral transformations that occur during the synthesis, offering a valuable resource for reaction monitoring and quality control. We will explore the synthesis, followed by a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each key compound.

Introduction: The Importance of Spectral Analysis in Pharmaceutical Synthesis

In the intricate process of drug discovery and development, the unambiguous characterization of chemical compounds is paramount. Spectroscopic techniques are indispensable tools that provide detailed information about molecular structure, purity, and functional groups.[1] By comparing the spectral data of a final product with its precursors, chemists can confirm the success of a reaction, identify byproducts, and ensure the quality of the active pharmaceutical ingredient (API).[2] This guide focuses on 3-Fluoro-4-formylbenzene-1-sulfonamide, a compound of interest in medicinal chemistry, and provides a clear, comparative analysis of its spectral features against those of its synthetic building blocks.

Synthetic Pathway: From Benzaldehyde to Sulfonamide

The synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide is a multi-step process that begins with commercially available precursors. The proposed synthetic route involves two key transformations: chlorosulfonation followed by amination. Understanding this pathway is crucial for interpreting the subsequent spectral data.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2_Fluorobenzaldehyde 2-Fluorobenzaldehyde Sulfonyl_Chloride 4-Formyl-3-fluorobenzene-1-sulfonyl chloride 2_Fluorobenzaldehyde->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Sulfonamide 3-Fluoro-4-formylbenzene-1-sulfonamide Sulfonyl_Chloride->Sulfonamide Amination (NH4OH)

Figure 1: Proposed synthetic pathway for 3-Fluoro-4-formylbenzene-1-sulfonamide.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide.

Protocol 1: Synthesis of 4-Formyl-3-fluorobenzene-1-sulfonyl chloride

This procedure outlines the chlorosulfonation of 2-fluorobenzaldehyde.

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Charge the flask with 2-fluorobenzaldehyde. Cool the flask in an ice-water bath to 0-5 °C.

  • Chlorosulfonation: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred 2-fluorobenzaldehyde, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-formyl-3-fluorobenzene-1-sulfonyl chloride, is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral and then dry under vacuum.

Protocol 2: Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide

This protocol describes the amination of the sulfonyl chloride intermediate.

  • Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-formyl-3-fluorobenzene-1-sulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Amination: Cool the solution in an ice bath and add aqueous ammonium hydroxide dropwise with stirring.

  • Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • Work-up: Remove the organic solvent under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-4-formylbenzene-1-sulfonamide.

Spectral Comparison and Analysis

The following sections provide a detailed comparison of the spectral data for the starting material, intermediate, and final product.

2-Fluorobenzaldehyde (Starting Material)
Parameter Structure Molecular Formula Molecular Weight
Value 2-Fluorobenzaldehyde StructureC₇H₅FO124.11 g/mol

¹H NMR (Proton NMR) Analysis:

The ¹H NMR spectrum of 2-fluorobenzaldehyde is characterized by signals in the aromatic and aldehyde regions. The protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • Aldehyde Proton (-CHO): A singlet or a doublet (due to coupling with the adjacent aromatic proton) is expected around 10.3 ppm .

  • Aromatic Protons: Four signals are expected in the range of 7.1-7.9 ppm . The proton ortho to the fluorine will show a larger coupling constant with fluorine.

¹³C NMR (Carbon NMR) Analysis:

The ¹³C NMR spectrum will show seven distinct signals. The carbon atoms will experience coupling with the fluorine atom, resulting in doublets with varying coupling constants (JCF).

  • Carbonyl Carbon (C=O): A signal is expected around 189 ppm .

  • Aromatic Carbons: Six signals are expected between 117-164 ppm . The carbon directly bonded to fluorine (C-F) will show a large one-bond C-F coupling constant (¹JCF).

IR (Infrared) Spectroscopy Analysis:

The IR spectrum provides information about the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehyde C-H stretch, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹ .[2]

  • C-F Stretch: A strong absorption is expected in the range of 1200-1300 cm⁻¹ .

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions.

MS (Mass Spectrometry) Analysis:

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 124 .

  • Fragmentation: Loss of the formyl group (-CHO) to give a fragment at m/z = 95 is a common fragmentation pathway for benzaldehydes.

4-Formyl-3-fluorobenzene-1-sulfonyl chloride (Intermediate)
Parameter Structure Molecular Formula Molecular Weight
Value 4-Formyl-3-fluorobenzene-1-sulfonyl chloride StructureC₇H₄ClFO₃S222.62 g/mol [3]

Predicted ¹H NMR Analysis:

The introduction of the sulfonyl chloride group significantly alters the electronic environment of the aromatic ring.

  • Aldehyde Proton (-CHO): This proton is expected to remain around 10.4 ppm .

  • Aromatic Protons: Three protons will be present in the aromatic region, likely between 7.5-8.2 ppm , with splitting patterns influenced by both fluorine and the adjacent protons.

Predicted ¹³C NMR Analysis:

The ¹³C NMR spectrum will show seven signals, with the positions shifted due to the electron-withdrawing sulfonyl chloride group.

  • Carbonyl Carbon (C=O): Expected around 188 ppm .

  • Aromatic Carbons: Six signals are expected in the aromatic region, with the carbon attached to the sulfonyl group being significantly downfield. The C-F coupling will persist.

Predicted IR Spectroscopy Analysis:

The IR spectrum will now show characteristic absorptions for the sulfonyl chloride group in addition to the aldehyde.

  • S=O Asymmetric and Symmetric Stretches: Two strong absorption bands are expected for the sulfonyl group, typically around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric) .

  • C=O Stretch (Aldehyde): This will remain around 1700-1720 cm⁻¹ .

  • S-Cl Stretch: A weaker absorption is expected in the range of 500-600 cm⁻¹ .

Predicted MS (Mass Spectrometry) Analysis:

The mass spectrum will reflect the increased molecular weight and new fragmentation pathways.

  • Molecular Ion (M⁺): Peaks at m/z = 222 and m/z = 224 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Loss of chlorine (-Cl) and the sulfonyl group (-SO₂) will be characteristic fragmentation patterns.

3-Fluoro-4-formylbenzene-1-sulfonamide (Final Product)
Parameter Structure Molecular Formula Molecular Weight
Value 3-Fluoro-4-formylbenzene-1-sulfonamide StructureC₇H₆FNO₃S203.19 g/mol [4]

Predicted ¹H NMR Analysis:

The final product's ¹H NMR spectrum will show the presence of the sulfonamide protons.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected for the two exchangeable protons, typically in the range of 7.0-8.0 ppm , although its position can vary with concentration and solvent.

  • Aldehyde Proton (-CHO): Expected around 10.3 ppm .

  • Aromatic Protons: Three protons in the aromatic region (7.4-8.1 ppm ) with complex splitting due to fluorine and proton-proton coupling.

Predicted ¹³C NMR Analysis:

The carbon spectrum will reflect the presence of the sulfonamide group.

  • Carbonyl Carbon (C=O): Expected around 188 ppm .

  • Aromatic Carbons: Six signals are expected in the aromatic region. The carbon attached to the sulfonamide group will be shifted compared to the sulfonyl chloride precursor. C-F coupling will still be observed.

Predicted IR Spectroscopy Analysis:

The IR spectrum is a key tool for confirming the conversion of the sulfonyl chloride to the sulfonamide.

  • N-H Stretches (Sulfonamide): Two distinct bands are expected in the region of 3200-3400 cm⁻¹ for the symmetric and asymmetric N-H stretches of the primary sulfonamide.[5]

  • S=O Asymmetric and Symmetric Stretches: These will be slightly shifted compared to the sulfonyl chloride, typically appearing around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹ .

  • C=O Stretch (Aldehyde): This will remain around 1700-1720 cm⁻¹ .

  • Disappearance of S-Cl Stretch: The absence of the S-Cl band from the precursor's spectrum is a strong indicator of a successful reaction.

Predicted MS (Mass Spectrometry) Analysis:

The mass spectrum will confirm the molecular weight of the final product.

  • Molecular Ion (M⁺): A peak at m/z = 203 .

  • Fragmentation: Common fragmentation patterns for sulfonamides include the loss of SO₂ and the cleavage of the C-S bond.

Comparative Data Summary

The following table summarizes the key expected spectral features for each compound, highlighting the transformations observed at each synthetic step.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) **Key IR Absorptions (cm⁻¹) **Molecular Ion (m/z)
2-Fluorobenzaldehyde ~10.3 (-CHO), 7.1-7.9 (Ar-H)~189 (C=O), 117-164 (Ar-C)~1710 (C=O), ~1250 (C-F)124
4-Formyl-3-fluorobenzene-1-sulfonyl chloride ~10.4 (-CHO), 7.5-8.2 (Ar-H)~188 (C=O), Aromatic region~1710 (C=O), ~1375 & ~1185 (S=O), ~550 (S-Cl)222/224
3-Fluoro-4-formylbenzene-1-sulfonamide ~7.5 (-SO₂NH₂), ~10.3 (-CHO), 7.4-8.1 (Ar-H)~188 (C=O), Aromatic region~3300 (N-H), ~1710 (C=O), ~1340 & ~1160 (S=O)203

Conclusion

This guide provides a comprehensive framework for the spectral analysis of 3-Fluoro-4-formylbenzene-1-sulfonamide and its precursors. By understanding the expected shifts and appearances in NMR, IR, and MS spectra at each stage of the synthesis, researchers can effectively monitor the progress of their reactions, confirm the identity of their products, and ensure the high quality required for pharmaceutical applications. The provided protocols and comparative data serve as a valuable resource for synthetic and medicinal chemists working in the field of drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121553786, 3-fluoro-4-formylbenzene-1-sulfonamide. Retrieved March 14, 2026 from [Link].

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). American Pharmaceutical Review.
  • Role of spectroscopy in drug discovery. (n.d.). IEEE Xplore.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-fluoro-. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link].

  • SpectraBase. (n.d.). 2-Fluorobenzaldehyde. Retrieved March 14, 2026, from [Link].

  • Wired Chemist. (n.d.). 2-fluorobenzaldehyde Proton Full Spectrum. Retrieved March 14, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7790-94-5, Chlorosulfonic acid. Retrieved March 14, 2026 from [Link].

  • National Institute of Standards and Technology. (n.d.). Chloridosulfuric acid. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.).

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide

Abstract This guide provides a comprehensive analysis of the synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide, a key building block in contemporary drug discovery. Recognizing the critical importance of reproducibilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide, a key building block in contemporary drug discovery. Recognizing the critical importance of reproducibility in research, we present a detailed, validated reference protocol derived from established chemical principles. This document moves beyond a simple recitation of steps to explain the underlying chemical rationale, offering insights into critical process controls and characterization techniques. Furthermore, we conduct an objective comparison with alternative synthetic strategies, providing researchers with the data necessary to select the optimal method based on efficiency, scalability, and functional group tolerance. All protocols are designed as self-validating systems to ensure trustworthy and repeatable outcomes.

Introduction: The Significance of a Versatile Building Block

3-Fluoro-4-formylbenzene-1-sulfonamide is a trifunctional aromatic compound of significant interest to medicinal chemists and drug development professionals. Its unique arrangement of a reactive aldehyde, a directing fluoro group, and a versatile sulfonamide moiety makes it an invaluable scaffold for creating complex molecular architectures. The sulfonamide group is a ubiquitous pharmacophore found in a wide array of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs.[1] The aldehyde provides a convenient handle for elaboration through reactions such as reductive amination, Wittig reactions, and condensations, while the fluorine atom can enhance metabolic stability and binding affinity.

Given its utility, the ability to synthesize this intermediate in a consistent, scalable, and reproducible manner is paramount. Variability in yield or purity can create significant bottlenecks in a drug discovery pipeline. This guide aims to establish a benchmark for the synthesis and to critically evaluate alternative routes, thereby empowering researchers to achieve reliable results.

Proposed Reference Synthesis Protocol

Experimental Workflow Diagram

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2-Fluorobenzaldehyde C Reaction at 0-10°C A->C B Chlorosulfonic Acid (ClSO3H) B->C D Quench on Ice C->D E Extraction & Drying D->E F 3-Fluoro-4-formylbenzene-1-sulfonyl chloride E->F H Reaction in THF F->H G Ammonium Hydroxide (aq.) G->H I Acidification & Filtration H->I J Purification (Recrystallization) I->J K 3-Fluoro-4-formylbenzene-1-sulfonamide J->K

Caption: Workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonyl chloride

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. The starting material, 2-fluorobenzaldehyde, directs electrophilic substitution. The fluoro group is an ortho-, para-director, but the formyl group is a meta-director and strongly deactivating. The sulfonation will occur para to the activating fluorine and meta to the deactivating aldehyde, at the C5 position, yielding the desired intermediate. Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation.[2]

Protocol:

  • In a fume hood, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 2-fluorobenzaldehyde (1.0 eq) to the flask.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: This reaction is highly exothermic. Slow, controlled addition is critical to prevent uncontrolled temperature elevation, which can lead to charring and the formation of undesired side products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with vigorous stirring.

    • Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid. The product, being a solid, will precipitate out of the aqueous solution. This must be done slowly and behind a blast shield, as the quenching process is extremely exothermic and releases HCl gas.

  • Filter the resulting white precipitate and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude 3-fluoro-4-formylbenzene-1-sulfonyl chloride under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide

Rationale: The highly electrophilic sulfonyl chloride is readily converted to the corresponding primary sulfonamide by reaction with an ammonia source.[1] Aqueous ammonium hydroxide is a convenient and effective nucleophile for this purpose.

Protocol:

  • Dissolve the crude 3-fluoro-4-formylbenzene-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, approx. 5 mL per gram of sulfonyl chloride) in a round-bottomed flask.

  • Cool the solution to 0°C in an ice-water bath.

  • Add concentrated aqueous ammonium hydroxide (28-30%, 5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Add water to the residue and acidify the mixture to pH ~2 using 1N HCl.

    • Causality: Acidification protonates any remaining ammonia and ensures the sulfonamide, which is weakly acidic, is in its neutral form, promoting precipitation.

  • Filter the resulting solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Fluoro-4-formylbenzene-1-sulfonamide as a white or off-white solid.

In-Process Controls and Product Characterization

Reproducibility hinges on careful monitoring and unambiguous characterization.

  • Thin-Layer Chromatography (TLC): Use a mobile phase like 30% ethyl acetate in hexanes to monitor the disappearance of starting material and the appearance of the product in both steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The spectra should be consistent with the substitution pattern. While specific experimental data is not published, predicted spectra would show characteristic aromatic proton signals with coupling constants indicative of their positions relative to the fluorine and other substituents.[3][4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The expected mass-to-charge ratios can be predicted with high accuracy.[5]

Table 1: Expected Analytical Data for 3-Fluoro-4-formylbenzene-1-sulfonamide

AnalysisExpected ResultSource
Molecular Formula C₇H₆FNO₃S[5]
Molecular Weight 203.19 g/mol [5]
Monoisotopic Mass 203.00525 Da[5]
Predicted MS [M+H]⁺ 204.01253 m/z[5]
Predicted MS [M-H]⁻ 201.99797 m/z[5]
¹H NMR Aromatic protons (3H) with complex splitting, aldehyde proton (~10 ppm), sulfonamide protons (broad singlet, 2H).General Knowledge[3][4]
Appearance White to off-white solid.General Knowledge

Comparative Analysis of Synthetic Strategies

The proposed reference method represents a classical and reliable approach. However, modern synthetic chemistry offers alternatives that may be advantageous under certain circumstances.

Alternative Synthetic Strategies Diagram

G A Aromatic Starting Material (e.g., 2-Fluorobenzaldehyde) B Classical Route (Electrophilic Sulfonylation) A->B Step 1 ClSO3H C Modern Route (Metal-Mediated) A->C e.g., Halogenation then Metal-Halogen Exchange D Sulfonyl Chloride Intermediate B->D F Organometallic Intermediate (Grignard or Organolithium) C->F E Amination with NH3 D->E Step 2 H Final Product: 3-Fluoro-4-formylbenzene-1-sulfonamide E->H G Reaction with SO2 + NH2+ source or Sulfinylamine Reagent F->G G->H

Caption: Comparison of classical vs. modern synthetic approaches.

Table 2: Comparison of Primary Sulfonamide Synthetic Methods

MethodDescriptionAdvantagesDisadvantagesApplicability to Target
Reference Protocol (Classical) Two-step: chlorosulfonation followed by amination.Uses inexpensive, readily available reagents. Scalable and well-understood chemistry.Requires harsh, corrosive reagents (ClSO₃H). Limited functional group tolerance (the aldehyde is borderline).High: Feasible and cost-effective, but requires careful control of reaction conditions.
Organometallic + Sulfinylamine [1][6]Formation of an organolithium or Grignard reagent from a halogenated precursor, followed by reaction with a specialized SO₂NH₂ surrogate like t-BuONSO.[6]One-pot procedure from the organometallic. Excellent functional group tolerance. Milder conditions.Requires anhydrous conditions. Organometallic reagents can be expensive and sensitive. The aldehyde is incompatible with Grignard/organolithium reagents and would require a protecting group strategy.Moderate: Requires protection/deprotection of the aldehyde, adding two steps to the synthesis and reducing overall efficiency.
Sulfonyl Fluoride Conversion [7]Synthesis of an intermediate sulfonyl fluoride, which is then converted to the sulfonamide.Sulfonyl fluorides can be more stable and easier to handle than sulfonyl chlorides.Synthesis of the sulfonyl fluoride can be challenging and may require specialized fluorinating agents.Low: Less direct and offers few advantages over the sulfonyl chloride route for this specific target.

Reproducibility Challenges and Troubleshooting

  • Challenge 1: Over-sulfonation or Isomer Formation.

    • Cause: Reaction temperature during chlorosulfonation is too high or reaction time is too long.

    • Solution: Maintain strict temperature control (0-10°C) during the addition of chlorosulfonic acid. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Challenge 2: Low Yield during Amination.

    • Cause: Incomplete reaction or hydrolysis of the sulfonyl chloride intermediate. The sulfonyl chloride is sensitive to moisture and can degrade upon storage.

    • Solution: Use the crude sulfonyl chloride immediately after drying. Ensure sufficient excess of ammonium hydroxide is used to drive the reaction to completion.

  • Challenge 3: Purification Difficulties.

    • Cause: The product may contain impurities from side reactions.

    • Solution: A careful recrystallization is key. Test different solvent systems to find one that provides good crystal formation and effectively excludes impurities. A final wash with a non-polar solvent like cold diethyl ether can remove less polar contaminants.

Conclusion

The reproducible synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide is readily achievable through a classical two-step approach involving chlorosulfonation and subsequent amination. This method, while requiring careful handling of corrosive reagents, is robust, scalable, and cost-effective. For this particular target, the presence of the aldehyde group makes modern organometallic-based methods less direct due to the need for protecting group chemistry. By implementing the detailed protocols, in-process controls, and characterization standards outlined in this guide, researchers can confidently produce high-purity material, ensuring the reliability and integrity of their subsequent drug discovery efforts.

References

  • PubChem. 3-fluoro-4-formylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents.FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • Javaid, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal. [Link]

  • PubChem. 4-fluoro-3-formylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents.US 2012/0309796 A1 - ARYLSULFONYLAMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-1-YLOXY-ACETIC ACIDS AS CRTH2 ANTAGONISTS.
  • Google Patents.
  • Google Patents.
  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Google Patents.FR2827280A1 - NOVEL BENZENE SULFONAMIDE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME.
  • Chantrapromma, S., et al. (2011). 3-Fluoroanilinium 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds.[Link]

  • Fun, H-K., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Gowda, B. T., et al. (2014). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.[Link]

  • Supporting Information. General experimental procedure.[Link]

  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-formylbenzene-1-sulfonamide proper disposal procedures

3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8): Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-Fluoro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8): Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-Fluoro-4-formylbenzene-1-sulfonamide requires more than just reading a standard Safety Data Sheet (SDS). Researchers utilizing this compound in drug discovery—often leveraging the electrophilic formyl group for reductive aminations or the sulfonamide motif for target binding—must understand the underlying chemical mechanics that dictate its safety and disposal protocols.

This guide provides field-proven, self-validating methodologies for the safe handling, spill response, and strict disposal of this fluorinated compound, ensuring both operational safety and environmental compliance.

Chemical Profile and Mechanistic Hazard Assessment

To safely manage any chemical, we must first understand how its structural features dictate its reactivity and toxicity. 3-Fluoro-4-formylbenzene-1-sulfonamide contains three critical functional groups:

  • The Formyl Group (Aldehyde): Highly electrophilic. It can readily cross-link with nucleophilic primary amines found in skin and respiratory proteins, leading to severe irritation and potential sensitization.

  • The Sulfonamide Group: A known pharmacophore that, upon systemic exposure, can trigger hypersensitivity reactions in susceptible individuals.

  • The Fluorine Atom: Increases the molecule's lipophilicity and environmental persistence. Crucially, the presence of fluorine mandates that this compound be strictly categorized as Halogenated Waste [1].

Table 1: Quantitative Chemical & Hazard Profile

Property / Hazard CategorySpecification / GHS ClassificationMechanistic Rationale
CAS Number 1289105-53-8Unique identifier for regulatory tracking.
Molecular Weight 203.19 g/mol Determines stoichiometric calculations for quenching.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; sulfonamide systemic absorption.
Skin Corrosion/Irritation Category 2 (H315)Electrophilic aldehyde reacts with epidermal proteins.
Serious Eye Damage Category 2A (H319)Direct contact causes severe mucosal membrane irritation.
Waste Categorization Halogenated Organic Fluorine content requires specialized high-temp incineration.

Data synthesized from analogous fluorinated sulfonamide SDS profiles and chemical inventory databases [2].

Operational Safety & Spill Response Workflow

When a spill occurs, immediate and logically sound action is required to prevent aerosolization of the solid powder or spread of the dissolved solution.

Step-by-Step Spill Response Methodology
  • Isolate the Area: Immediately halt nearby experiments. Ensure the laboratory fume hood is operating at maximum exhaust capacity to capture any volatile dust or solvent vapors.

  • Assess the State of the Spill: Determine if the compound is in its raw solid form or dissolved in an organic solvent (e.g., DMSO, DMF, or Ethyl Acetate).

  • Solid Spill Containment: Do not use a standard brush, which can generate static electricity and aerosolize the fine powder. Use an anti-static brush or a damp absorbent pad (wetted with a compatible high-boiling solvent like water or isopropanol) to gently gather the material.

  • Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible paper towels for large solvent spills.

  • Collection: Transfer all absorbed material and contaminated cleaning tools into a wide-mouth, sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

Workflow for assessing and containing 3-Fluoro-4-formylbenzene-1-sulfonamide spills.

Proper Disposal Procedures: The Halogenated Mandate

The most critical aspect of disposing of 3-Fluoro-4-formylbenzene-1-sulfonamide is its halogenated nature.

The Causality of Segregation: Halogenated organic compounds (containing F, Cl, Br, or I) require highly specialized waste treatment. If incinerated at standard temperatures with regular organic waste, fluorinated compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, Environmental Health and Safety (EHS) facilities must process halogenated waste in specialized high-temperature commercial incinerators equipped with alkaline scrubbers to neutralize acidic exhaust [3]. Mixing halogenated waste into non-halogenated streams is a severe safety violation and drastically increases disposal costs.

Step-by-Step Disposal Protocol

Phase 1: Liquid Waste (Reaction Mixtures & Solvents)

  • Segregation: Ensure your primary waste carboy is explicitly labeled as "Halogenated Organic Solvent Waste."

  • Compatibility Check: Verify that the solvent used to dissolve the compound (e.g., Dichloromethane, Ethyl Acetate) is compatible with the existing contents of the halogenated waste carboy. Never mix with strong oxidizers or cyanides.

  • Transfer: Use a dedicated, capped waste funnel to pour the liquid waste into the carboy.

  • Documentation: Log the full chemical name ("3-Fluoro-4-formylbenzene-1-sulfonamide") on the hazardous waste tag. Do not use abbreviations or structural formulas [4].

Phase 2: Solid Waste (Consumables & Powders)

  • Collection: Place all contaminated gloves, empty reagent vials, pipette tips, and weighing papers into a designated solid hazardous waste bin lined with a thick, clear plastic bag.

  • Defacing Labels: If disposing of the original empty glass container, triple-rinse it with a compatible solvent (adding the rinsate to the halogenated liquid waste). Deface the original manufacturer label by crossing it out with a thick marker before placing the glass in the contaminated glass waste stream [4].

Phase 3: Aqueous Waste

  • If the compound was used in an aqueous extraction, the aqueous layer may still contain trace fluorinated organics.

  • Collect this separately in an "Aqueous Hazardous Waste" carboy. Do not mix aqueous waste with organic solvent waste to prevent phase separation and pressure buildup in the waste container.

Logical segregation pathway for fluorinated sulfonamide laboratory waste.

References

  • Accela ChemBio. "126865-27-8 methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate / Related Products: 3-Fluoro-4-formylbenzenesulfonamide (CAS: 1289105-53-8)." Accela ChemBio Product Catalog. Available at:[Link]

  • NextSDS. "2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at: [Link]

  • University of British Columbia (UBC). "Waste Disposal | UBC Chemical and Biological Engineering." UBC CHBE Safety Guidelines. Available at:[Link]

Handling

Personal protective equipment for handling 3-Fluoro-4-formylbenzene-1-sulfonamide

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 3-Fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) is a highly valuable building block in drug discovery, particularly for synthesizing sulfonamide-based therapeutics like carbonic anhydrase inhibitors. However, its unique structural motifs dictate stringent, specific handling protocols.

To build a truly safe laboratory environment, we must move beyond simply knowing what Personal Protective Equipment (PPE) to wear, and understand why we wear it.

Mechanistic Risk Profile: Understanding the Hazard

The safety protocols for 3-Fluoro-4-formylbenzene-1-sulfonamide are driven directly by its chemical structure. According to standardized GHS classifications, this compound triggers several critical hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 1.

The Causality Behind the Hazards:

  • The Formyl (Aldehyde) Group: Aldehydes are highly electrophilic. If aerosolized powder contacts the mucous membranes of your eyes or respiratory tract, the formyl group can covalently bind to nucleophilic amino groups on biological proteins. This cross-linking mechanism is the direct cause of the severe irritation (H315/H319) 2.

  • The Fluorine Substituent: The addition of a fluorine atom increases the lipophilicity of the aromatic ring. If the compound lands on unprotected skin, this enhanced lipophilicity facilitates faster dermal penetration compared to non-fluorinated analogs, accelerating the onset of irritation 3.

HazardMechanism Compound 3-Fluoro-4-formylbenzene -1-sulfonamide Formyl Electrophilic Formyl Compound->Formyl Sulfonamide Sulfonamide Group Compound->Sulfonamide Fluoro Fluorine Atom Compound->Fluoro Proteins Tissue Nucleophiles (Skin/Eye) Formyl->Proteins Covalent Binding Lipophilicity Increased Tissue Penetration Fluoro->Lipophilicity H315_H319 H315 / H319 Skin & Eye Irritation Proteins->H315_H319 H335 H335 Respiratory Irritation Proteins->H335 Lipophilicity->Proteins Enhances Absorption

Fig 1. Mechanistic pathway linking molecular structure to physiological hazards.

Quantitative PPE & Environmental Control Matrix

To mitigate these specific chemical pathways, your protective equipment must meet strict quantitative thresholds. Do not rely on standard "light duty" lab gear when handling reactive aldehydes.

Protection ZoneRequired EquipmentQuantitative SpecificationMechanistic Justification
Hand Protection Nitrile Gloves>0.11 mm (Splash) >0.40 mm (Prolonged)Nitrile prevents the permeation of lipophilic fluorinated compounds better than latex.
Eye/Face Safety GogglesANSI Z87.1 certified, snug-fittingPrevents micro-particulate dust from reaching the aqueous environment of the eye (H319).
Respiratory Fume Hood / BSCFace velocity: 0.4 - 0.6 m/s Captures aerosolized powder before it can be inhaled, directly mitigating H335.
Body Protection Lab Coat100% Cotton or Flame-RetardantSynthetic fibers can hold static charge, attracting the fine chemical powder to your body.
Storage Inert Atmosphere2 - 8°C under Argon/N₂Prevents the formyl group from oxidizing into a carboxylic acid, preserving reagent integrity.

Self-Validating Operational Protocol

When working with 3-Fluoro-4-formylbenzene-1-sulfonamide, the greatest risk of exposure occurs during weighing and transfer, as the powder can hold a static charge and aerosolize. Follow this step-by-step methodology, which includes built-in validation checks to ensure safety at every stage.

Step 1: Environmental Preparation
  • Activate the chemical fume hood and ensure the sash is pulled down to the designated safe operating height.

  • Clear the workspace of any primary amines or strong bases, as the formyl group will react exothermically with them.

  • Validation Checkpoint: Tape a small strip of Kimwipe to the bottom of the sash. If the tissue flutters steadily inward, you have visually validated negative pressure and safe airflow.

Step 2: Anti-Static Weighing
  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Pass a static eliminator (ionizing gun) over the weighing boat and the chemical bottle for 3-5 seconds. Causality: Neutralizing the static charge prevents the lipophilic powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Use a grounded stainless-steel spatula to transfer the required mass.

  • Validation Checkpoint: Observe the powder on the spatula. If it "jumps" or clings aggressively to the metal, stop, re-apply the static eliminator, and proceed only when the powder behaves inertly.

Step 3: Solubilization and Transfer
  • Transfer the weighed solid directly into your reaction vessel while still inside the hood.

  • Add your solvent (e.g., anhydrous DMSO or DMF) slowly.

  • Seal the reaction vessel before removing it from the fume hood.

Step 4: Decontamination
  • Wipe the spatula, balance pan, and hood surface with a Kimwipe soaked in 70% Isopropanol or Ethanol (which effectively dissolves the compound), followed by a secondary wipe with distilled water.

  • Doff gloves inside-out to trap any residual chemical dust within the glove material.

HandlingWorkflow Prep 1. Preparation Fume Hood Setup Verify Airflow Weigh 2. Weighing Anti-static Tools Minimize Aerosols Prep->Weigh Transfer 3. Processing Closed System Solubilization Weigh->Transfer Decon 4. Decontamination Solvent Wipe Remove PPE Transfer->Decon Waste 5. Disposal Halogenated Waste Stream Decon->Waste

Fig 2. Sequential operational workflow for safe handling and exposure control.

Spill Management & Disposal Plan

Because this molecule contains a halogen (Fluorine), it must be strictly segregated from standard organic waste to comply with environmental regulations and prevent toxic gas generation during incineration.

  • Solid Spills: Do not dry-sweep. Dry sweeping aerosolizes the reactive formyl compound. Cover the spill with damp absorbent paper (using water or isopropanol), carefully scoop the material into a sealable container, and label it as "Halogenated Organic Solid Waste."

  • Liquid Spills (Solutions): Absorb with inert materials (e.g., vermiculite or sand). Place the saturated absorbent into a leak-proof container.

  • Routine Disposal: All reaction mixtures, contaminated gloves, and empty vials must be routed exclusively to your facility's Halogenated Waste Stream . Never dispose of sulfonamide derivatives down the aqueous drain, as they are persistent environmental pollutants.

References

  • gevaarsetiket 3-fluoro-4-formylbenzene-1-sulfonamide (CAS: 1289105-53-8) . chemical-label.com. Available at:[Link]

  • 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information (Related Substance Data) . NextSDS. Available at:[Link]

Sources

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